Protopanaxadiol
描述
20(R)-Protopanaxadiol has been reported in Panax ginseng with data available.
triterpenoid sapogenin of ginsenosides from leaves of Panax ginseng; has antineoplastic activity; acid hydrolysis results in panaxadiol
属性
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXFVCFISTUSOO-VUFVRDRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028626 | |
| Record name | Protopanaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-01-3 | |
| Record name | Protopanaxadiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopanaxadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopanaxadiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7755-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOPANAXADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Protopanaxadiol basic chemical structure and properties
An In-depth Technical Guide on the Core Chemical Structure and Properties of Protopanaxadiol
Introduction
This compound (PPD) is a tetracyclic triterpenoid sapogenin, representing the aglycone backbone of a significant class of ginsenosides found in Panax species, such as Panax ginseng.[1] As the core structure, PPD and its glycosylated forms are the subject of extensive research due to their wide range of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the fundamental chemical structure and properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound belongs to the dammarane-type family of triterpenes.[1] The core structure is a tetracyclic system with hydroxyl groups typically located at carbons C-3, C-12, and C-20. The stereochemistry at the C-20 position is a critical feature, leading to two main diastereomers: 20(S)-protopanaxadiol and 20(R)-protopanaxadiol, which can exhibit different biological activities.[3][4][5]
IUPAC Name (20S-Protopanaxadiol): (3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol.[4]
SMILES (20S-Protopanaxadiol): CC(=CCC--INVALID-LINK--([C@H]1CC[C@@]2([C@@H]1--INVALID-LINK--C)O)C)C">C@@HO)C)O)C.[4]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its pharmacokinetic and pharmacodynamic profiles. The quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₃ | [3][4][6] |
| Molecular Weight | ~460.7 g/mol | [3][4] |
| Melting Point | 197.5 - 198.5 °C | [7] |
| XLogP3-AA | 7.2 | [3][4] |
| Hydrogen Bond Donor Count | 3 | [3][4] |
| Appearance | White to off-white solid | [8] |
Solubility Profile
This compound's clinical application is often limited by its poor aqueous solubility.[2] Its solubility in various solvents is detailed below.
| Solvent | Solubility | Reference |
| Water | Insoluble | [9] |
| DMSO | 92 mg/mL (199.68 mM) | [9] |
| Ethanol | 33 mg/mL | [9] |
| DMF | 2 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Experimental Protocols
Extraction of 20(S)-Protopanaxadiol from Human Plasma
This protocol outlines a general liquid-liquid extraction (LLE) method for isolating PPD from a biological matrix for subsequent analysis, based on methodologies described in the literature.[10][11]
Methodology:
-
Sample Preparation: To 50 µL of human plasma, add 100 µL of an internal standard solution (e.g., Panaxadiol or Rh2 in methanol).[10][11]
-
Alkalinization: Add 50 µL of 0.3 M sodium hydroxide solution to the sample mixture.[11]
-
Extraction: Add 1 mL of an organic solvent mixture, such as cyclohexane-methylene dichloride (2:1, v/v).[10]
-
Mixing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and phase transfer.[11]
-
Phase Separation: Centrifuge the sample at approximately 3,000 rpm for 5-10 minutes to separate the organic and aqueous layers.[11]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or air at 40°C.[11]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 300 µL) of the mobile phase used for chromatographic analysis.[11]
Analysis by HPLC-MS/MS
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the quantification of PPD in biological samples.[10]
Methodology:
-
Chromatographic System: Agilent 1100 HPLC system or equivalent.[11]
-
Column: A reverse-phase column such as a Zorbax Extend C18 (50 mm × 2.1 mm, 3.5 µm) or HyPURITY C18 is typically used.[10][11]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 10 mM acetic acid (e.g., 45:45:10, v/v/v) at a flow rate of 0.4 mL/min.[11] An alternative is a gradient elution with 0.5% formic acid in water (Solvent A) and acetonitrile (Solvent B).[12]
-
Column Temperature: Maintained at 40°C.[11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]
-
Detection: Selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification, tracking the specific precursor-to-product ion transitions for PPD and the internal standard.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry are essential for the unambiguous structural identification of PPD and its metabolites.
Methodology:
-
Mass Spectrometry: Ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) can provide accurate mass measurements of molecular ions and fragmentation patterns, aiding in the elucidation of metabolite structures.[12] The diagnostic ion at m/z 459 is characteristic of the this compound-type aglycone in MS/MS spectra.[13]
-
NMR Spectroscopy: For definitive structure confirmation, particularly of novel metabolites, high-field NMR (e.g., 500 MHz) is employed. Analysis of ¹H and ¹³C NMR spectral data allows for the precise assignment of the chemical structure.[12]
Key Signaling Pathways
Research has shown that this compound exerts its biological effects by modulating several key cellular signaling pathways.
Inhibition of PI3K/AKT/mTOR Pathway
20(S)-Protopanaxadiol has demonstrated anti-tumor effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell proliferation, growth, and survival.[7]
Activation of LKB1-AMPK Pathway
In hepatic stellate cells, 20(S)-PPD has been shown to induce apoptosis by activating the AMP-activated protein kinase (AMPK) pathway. This activation is mediated by the upstream kinase, Liver Kinase B1 (LKB1).[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C30H52O3 | CID 9920281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (20S)-Protopanaxadiol | C30H52O3 | CID 11213350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
Protopanaxadiol: A Deep Dive into its Discovery and Natural Origins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Protopanaxadiol (PPD) is a tetracyclic triterpenoid sapogenin that forms the aglycone backbone of a significant class of ginsenosides, the pharmacologically active compounds in ginseng. As a key metabolite of various this compound-type ginsenosides, PPD itself exhibits a range of biological activities, making it a molecule of considerable interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and the methodologies for its extraction, isolation, and quantification.
I. Discovery and Historical Context
This compound was identified as a genuine sapogenin of ginseng saponins, distinguishing it from artifacts that can be formed during harsh acid hydrolysis of ginsenosides. Its discovery is intrinsically linked to the broader research efforts to isolate and characterize the active constituents of Panax species. Early studies in the mid-20th century focused on the isolation of ginsenosides, the glycosylated forms of these sapogenins. Through careful chemical and spectroscopic analysis, researchers elucidated the dammarane-type structure of this compound.
Furthermore, the "discovery" of this compound also occurs within a biological context. When this compound-type ginsenosides (PDS), such as ginsenoside Rb1, are orally consumed, they are metabolized by gut microbiota. These microorganisms cleave the sugar moieties from the ginsenosides, releasing the aglycone form, this compound, which is then absorbed into the bloodstream. This metabolic conversion is a critical step in the bioavailability and pharmacological activity of many ginsenosides.
II. Natural Sources of this compound
This compound is not typically found in its free aglycone form in significant quantities in fresh plant material. Instead, it exists as the core structure of this compound-type saponins (PDS). The primary natural sources of these PDS are plants of the Panax genus.
Key Plant Sources:
-
Panax ginseng C.A. Meyer (Asian Ginseng): One of the most well-known sources, containing a rich profile of PDS such as ginsenosides Rb1, Rb2, Rc, and Rd.
-
Panax quinquefolius L. (American Ginseng): Also a significant source of PDS, with a ginsenoside profile that differs in the relative proportions of individual saponins compared to Asian ginseng.
-
Panax notoginseng (Burk.) F.H. Chen (Sanqi or Tianqi): This species is a rich source of notoginsenosides, which are also dammarane-type saponins with a this compound backbone.
-
Panax vietnamensis Ha et Grushv. (Vietnamese Ginseng): Contains a high concentration of ginsenosides, including various PDS.
The concentration of this compound-type saponins varies significantly depending on the plant species, the specific part of the plant, the age of the plant, and the cultivation conditions.
III. Quantitative Data on this compound-Type Saponin Content
The following tables summarize the quantitative data on the content of major this compound-type saponins (PDS) in various Panax species. It is important to note that this compound itself is the aglycone and these values represent the glycosylated forms from which PPD can be derived.
Table 1: Content of this compound-Type Saponins (PDS) in Different Panax Species (mg/g)
| Panax Species | Total PDS Content (mg/g) | Key PDS Ginsenosides |
| Panax ginseng | 11.7 - 55.7 | Rb1, Rc, Rb2, Rd |
| Panax quinquefolius | 55.1 - 69.0 | Rb1, Rd |
| Panax notoginseng | 25.6 - 91.2 | Rb1, Rd |
Note: Values represent a range compiled from various studies and can vary based on analytical methods and plant material.
Table 2: Distribution of this compound-Type Saponins (PDS) in Different Parts of Panax notoginseng (mg/g) [1]
| Plant Part | Notoginsenoside R1 | Ginsenoside Rg1 | Ginsenoside Re | Ginsenoside Rb1 | Ginsenoside Rd | Total PDS (Rb1 + Rd) |
| Rhizome | 6.16 | 48.42 | 2.80 | 28.13 | 7.73 | 35.86 |
| Root | - | - | - | - | - | - |
| Fibril | - | - | - | - | - | - |
| Leaf | - | - | - | - | - | - |
| Flower | - | - | - | - | - | - |
Note: This table highlights the significant variation in ginsenoside content across different plant tissues. The below-ground tissues generally have higher concentrations of Rb1 and Rd.[1]
IV. Experimental Protocols
A. Extraction of this compound-Type Saponins
The extraction of PDS from Panax raw materials is the initial step for obtaining this compound.
Protocol 1: Solvent Extraction
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.
-
Extraction Solvent: Use a polar solvent such as methanol, ethanol, or a mixture of water and ethanol (e.g., 70% ethanol).
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the solvent at room temperature for 24-48 hours with occasional agitation.
-
Soxhlet Extraction: Continuously extract the powder in a Soxhlet apparatus for several hours. This method is efficient but may degrade thermolabile compounds.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powder in the solvent and sonicate in an ultrasonic bath. This enhances extraction efficiency and reduces extraction time.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
B. Preparation of this compound via Hydrolysis of Ginsenosides
This compound is typically prepared by the hydrolysis of the sugar moieties from a crude PDS extract or purified ginsenosides.
Protocol 2: Alkaline Hydrolysis [2]
-
Reaction Setup: Dissolve the crude PDS extract or purified ginsenosides (e.g., 2.0 g of total ginsenosides) in n-butanol (250 mL) in a round-bottom flask.[2]
-
Addition of Base: Add sodium hydroxide (10 g) to the mixture.[2]
-
Hydrolysis: Heat the mixture to 130°C with stirring under an inert atmosphere (e.g., argon) for 48 hours.[2]
-
Work-up:
-
Purification: Remove the solvent under reduced pressure to yield a sticky oil. Purify the residue by silica gel column chromatography to separate this compound from other products like protopanaxatriol.[2]
Protocol 3: Enzymatic Hydrolysis
-
Enzyme Selection: Utilize a β-glucosidase enzyme that is capable of hydrolyzing the specific glycosidic linkages of the PDS.
-
Reaction Conditions: Incubate the PDS extract with the enzyme in a suitable buffer at the optimal temperature and pH for the enzyme's activity.
-
Reaction Monitoring: Monitor the progress of the hydrolysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Once the reaction is complete, extract the this compound from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate). Purify the extracted PPD using column chromatography.
C. Quantification of this compound
Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method.
Protocol 4: HPLC-MS/MS Quantification [3]
-
Sample Preparation:
-
For biological matrices (e.g., plasma, tissue homogenate), perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.
-
Mix the biological sample with a methanol-water mixture and an internal standard (e.g., ginsenoside Rh2).[3]
-
Alkalinize the sample with sodium hydroxide solution.[3]
-
Extract with an organic solvent mixture such as ether-dichloromethane.[3]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[3]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate).
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible results.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For PPD, a common transition is m/z 461.6 → 425.5.[3]
-
-
Quantification: Construct a calibration curve using standards of known this compound concentrations and use it to determine the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.
V. Visualizations
A. Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, hydrolysis, and quantification of this compound from a Panax species.
B. Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell proliferation.[1][4][5][6]
VI. Conclusion
This compound stands as a molecule of significant scientific interest, both as a fundamental structural unit of a major class of ginsenosides and as a bioactive compound in its own right. Understanding its discovery, natural distribution, and the methodologies for its isolation and analysis is crucial for researchers in natural product chemistry, pharmacology, and drug development. The protocols and data presented in this guide offer a solid foundation for further exploration of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginseng Saponins in Different Parts of Panax vietnamensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Protopanaxadiol vs. Protopanaxatriol: A Comprehensive Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protopanaxadiol (PPD) and protopanaxatriol (PPT) are two principal aglycones of ginsenosides, the primary bioactive constituents of ginseng (Panax ginseng). As tetracyclic triterpene saponins, their subtle structural distinctions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and pharmacological activities. This technical guide provides a detailed comparative analysis of PPD and PPT, focusing on their core structural differences, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing their distinct signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of ginseng-derived therapeutics.
Core Structural Differences
This compound and protopanaxatriol share a common dammarane-type tetracyclic triterpene backbone.[1][2] The fundamental structural difference lies in the hydroxylation pattern of the aglycone. Protopanaxatriol possesses an additional hydroxyl (-OH) group at the C-6 position of the steroid nucleus, which is absent in this compound.[3][4] This seemingly minor variation has profound implications for their polarity, reactivity, and interaction with biological targets.
Both PPD and PPT are classified as sapogenins, which are the non-sugar components of saponins (ginsenosides).[5] Ginsenosides are categorized into PPD-type and PPT-type based on their aglycone structure.[6]
Figure 1: Core structural difference between PPD and PPT.
Quantitative Data Summary
The structural variance between PPD and PPT directly influences their physicochemical and pharmacokinetic properties. The higher polarity of PPT, due to the extra hydroxyl group, affects its absorption and elimination.
| Property | This compound (PPD) | Protopanaxatriol (PPT) | Reference |
| Molecular Formula | C₃₀H₅₂O₃ | C₃₀H₅₂O₄ | [2][7] |
| Molecular Weight | 460.73 g/mol | 476.73 g/mol | [8] |
| Oral Bioavailability (in rats) | ~48.12% | ~3.69% | [1][6] |
| Half-life (t½) (in rats) | 6.25 hours | 0.80 hours | [2][6] |
| Time to Max. Concentration (Tmax) (oral, in rats) | 1.82 hours | 0.58 hours | [6] |
| Max. Concentration (Cmax) (oral, in rats) | 1.04 µg/mL | 0.13 µg/mL | [6] |
Experimental Protocols
Extraction and Separation of PPD and PPT from Ginseng
A common method for the separation of PPD and PPT type saponins from Panax notoginseng involves the use of macroporous resins.[9][10][11]
Protocol:
-
Sample Preparation: Dried and powdered ginseng root is subjected to pressurized liquid extraction.
-
Column Chromatography:
-
Resin Selection: DS-401 macroporous resin has shown effective separation.[11]
-
Adsorption: The crude extract is loaded onto the DS-401 resin column.
-
Elution of PPT-type Saponins: The column is first eluted with a 30% (v/v) aqueous ethanol solution to collect the more polar PPT-type saponins.[10][11]
-
Elution of PPD-type Saponins: Subsequently, the column is eluted with an 80% (v/v) aqueous ethanol solution to collect the less polar PPD-type saponins.[10][11]
-
-
Hydrolysis: The separated saponin fractions are then subjected to alkaline or acidic hydrolysis to yield the respective aglycones, PPD and PPT.[5][12][13] Alkaline hydrolysis is preferred as it minimizes the formation of side products.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protopanaxatriol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characters and Pharmacological Activity of this compound-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (20S)-Protopanaxadiol | C30H52O3 | CID 11213350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Wan JB, Zhang QW, Ye WC, Wang YT. Quantification and separation of protopanaxatriol and this compound type saponins from Panax notoginseng with macroporous resins. Separation and Purification Technology. 2008; 60: 198-205. [sciepub.com]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN1569882A - Process for preparing protopanoxadiol and protopanaxatriol - Google Patents [patents.google.com]
- 13. CN102731603A - Preparation method of panaxadiol and 20(R)-protopanaxadiol - Google Patents [patents.google.com]
Protopanaxadiol (PPD): A Technical Guide to its Biological Activity and Pharmacological Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protopanaxadiol (PPD) is the aglycone and a principal intestinal metabolite of dammarane-type ginsenosides, the main active components of ginseng.[1][2] Following oral administration of ginseng, parent ginsenosides are metabolized by gut microbiota into PPD, which is more readily absorbed and exhibits enhanced bioavailability and bioactivity.[3][4] This technical guide provides an in-depth overview of the diverse pharmacological activities of PPD, focusing on its anticancer, neuroprotective, anti-inflammatory, metabolic, and cardiovascular effects. It details the molecular mechanisms, summarizes quantitative data from key studies, describes experimental protocols, and illustrates critical signaling pathways.
Metabolic Transformation of Ginsenosides to this compound
This compound-type saponins (PDS), such as ginsenosides Rb1, Rb2, Rc, and Rd, are not readily absorbed in their native form. Intestinal microflora play a crucial role by hydrolyzing the sugar moieties attached to the steroidal backbone, leading to the formation of metabolites like Compound K (CK) and ultimately this compound (PPD).[2][3] This bioconversion is essential for the pharmacological efficacy of orally administered ginseng.[5]
Caption: Metabolic pathway of this compound-type ginsenosides in the gut.
Anticancer Activity
PPD demonstrates potent anticancer activities across various cancer types by inhibiting proliferation, inducing apoptosis, and suppressing metastasis.[2][6] Its effects are often more potent than its parent ginsenosides.[2]
Mechanism of Action
The anticancer effects of PPD are mediated through the modulation of multiple signaling pathways.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: PPD induces apoptosis by activating caspase-3 and modulating the expression of Bcl-2 family proteins.[2][8] It can also arrest the cell cycle, frequently at the G1 phase, by reducing the expression of proteins like cyclin D1.[9][10]
-
Inhibition of Proliferative Signaling Pathways: PPD has been shown to effectively suppress key cancer-promoting signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and c-Jun N-terminal kinase (JNK) pathways.[2][7][11]
-
Inhibition of P-glycoprotein: PPD acts as a P-glycoprotein (P-gp) inhibitor, which can help overcome multidrug resistance in cancer cells.[9]
Caption: PPD inhibits cancer growth by suppressing pro-survival signaling pathways.
Quantitative Data: In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| HEC-1A | Endometrial Cancer | MTT Assay | Proliferation | 3.5 µM | [12] |
| HCT-116 | Colorectal Cancer | MTT Assay | Proliferation | > 60 µM | [13] |
| SW-480 | Colorectal Cancer | MTT Assay | Proliferation | > 60 µM | [13] |
| MCF-7 | Breast Cancer | MTT Assay | Proliferation | > 60 µM | [13] |
| U251-MG | Glioblastoma | MTT Assay | Viability | Dose-dependent reduction | [9] |
| U87-MG | Glioblastoma | MTT Assay | Viability | Dose-dependent reduction | [9] |
Note: The antiproliferative effects of PPD can be significantly enhanced by chemical modification. For instance, certain acetylated derivatives of PPD show much lower IC50 values (e.g., 30.0 µM in SW-480 cells for one derivative) than the parent compound.[13]
Experimental Protocols
2.3.1. Cell Proliferation (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., HCT-116, HEC-1A, MCF-7).[12][13]
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of PPD for a specified period (e.g., 24 or 48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically (e.g., at 550 nm). Cell viability is calculated as a percentage relative to untreated control cells.[12][14]
2.3.2. In Vivo Xenograft Model
-
Methodology: Human cancer cells (e.g., HCT-116) are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. PPD is administered, typically via oral gavage or intraperitoneal injection, at specified doses (e.g., 30 mg/kg body weight) for a set period (e.g., 3 weeks). Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.[5][15] For instance, in one study, PPD at 30 mg/kg significantly reduced HCT-116 tumor size.[15] In another, PPD (15 and 30 mg/kg) significantly enhanced the antitumor effects of 5-FU in a colon cancer xenograft model.[5]
Neuroprotective Effects
PPD exhibits significant neuroprotective properties, primarily by combating oxidative stress and mitochondrial dysfunction.[16][17]
Mechanism of Action
-
Mitochondrial Protection: PPD protects against glutamate-induced excitotoxicity by preserving mitochondrial homeostasis. It scavenges mitochondrial and cytosolic reactive oxygen species (ROS), maintains the mitochondrial membrane potential (MMP), and inhibits mitochondrial damage.[16][17]
-
Anti-Apoptotic Effects: By preserving mitochondrial integrity, PPD inhibits the activation of apoptotic pathways in neuronal cells, reducing nuclear condensation and the number of Annexin V-positive cells.[16]
-
Neural Stem Cell Differentiation: PPD can promote the transition of neural stem cells from a proliferative to a differentiated state by inducing autophagy and cell cycle arrest.[18]
Caption: PPD exerts neuroprotective effects by counteracting glutamate-induced ROS and mitochondrial damage.
Experimental Protocols
3.2.1. In Vitro Neuroprotection Assay
-
Cell Line: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research).[16][17]
-
Methodology: PC12 cells are exposed to glutamate to induce excitotoxicity. In parallel, treatment groups are co-incubated with PPD at various concentrations (e.g., 5, 10, 20 µM). Cell viability is assessed using an MTT assay. Mitochondrial function is evaluated by measuring mitochondrial membrane potential (MMP) using fluorescent probes like JC-1 and quantifying ROS levels via FACS analysis. Apoptosis is measured by Annexin V staining and flow cytometry.[16][17]
Anti-inflammatory Effects
PPD demonstrates significant anti-inflammatory activity by suppressing the production of key inflammatory mediators.[19][20]
Mechanism of Action
PPD inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharide (LPS).[20] This suppression is associated with the inhibition of signaling pathways, including the JNK pathway, and the downregulation of enzymes like cyclooxygenase-2 (COX-2).[19]
Quantitative Data: In Vivo Efficacy
| Animal Model | Condition | Treatment | Effect | Reference |
| Immobilized Mice | Stress-induced inflammation | PPD (10 mg/kg) | Potent suppression of serum IL-6 levels | [9][21] |
| Mice | HCl/ethanol-induced gastritis | PPD-saponin fraction | Strong suppression of gastric ulcer formation | [19] |
Metabolic Regulation
PPD plays a role in regulating glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders like type 2 diabetes.[22][23]
Mechanism of Action
PPD improves glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway in key insulin-sensitive tissues like skeletal muscle, liver, and adipose tissue.[23][24][25] AMPK activation leads to:
-
Increased Glucose Consumption: PPD enhances glucose uptake in myotubes, hepatoma cells, and adipocytes.[23]
-
Inhibition of Gluconeogenesis: PPD downregulates the expression of key gluconeogenic genes in the liver, such as PGC-1α, PEPCK, and G6Pase.[22]
-
Promotion of Glycogen Synthesis: PPD prevents the decrease in phosphorylation of key proteins in the insulin signaling pathway, such as PI3K and Akt, thereby promoting glycogen synthesis.[24][25]
Experimental Protocols
5.2.1. In Vivo Diabetes Model
-
Animal Model: High-fat diet/streptozocin-induced type 2 diabetes mellitus (T2DM) mice.[22]
-
Methodology: Mice are fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozocin to induce hyperglycemia. Diabetic mice are then treated with PPD (e.g., 50 or 150 mg/kg bodyweight) for several weeks. Parameters such as fasting blood glucose, glucose tolerance (via oral glucose tolerance test), and insulin resistance are measured. Gene expression in liver tissue is analyzed using qRT-PCR.[22]
Other Pharmacological Activities
-
Cardiovascular Effects: PPD may exert vasorelaxant effects by inhibiting the influx of extracellular Ca2+ through voltage-dependent and receptor-operated calcium channels.[26] It can also act as a functional ligand for glucocorticoid and estrogen receptors in endothelial cells, potentially mediating some of its cardiovascular actions.[27] However, some studies suggest its direct vasodilatory effects are less potent than those of the protopanaxatriol (PPT) group ginsenosides.[28]
-
Anxiolytic and Anti-stress Effects: PPD exhibits anxiolytic effects in animal models, which may be mediated through γ-aminobutyrate A (GABAA) receptors.[9][21] It also potently suppresses stress-induced increases in serum corticosterone.[21]
-
Antidepressant Effects: PPD has demonstrated strong antidepressant-like activity in animal models, comparable to fluoxetine. Its mechanism may involve reducing brain oxidative stress and down-regulating serum corticosterone, in addition to a mild inhibitory effect on monoamine reuptake.[29]
Conclusion
This compound, a key metabolite of ginseng, is a pharmacologically versatile molecule with significant therapeutic potential. Its well-documented anticancer, neuroprotective, anti-inflammatory, and metabolic regulatory activities are supported by a growing body of evidence detailing its molecular mechanisms. The ability of PPD to modulate multiple critical signaling pathways, such as NF-κB, MAPK, JNK, and AMPK, underscores its potential as a lead compound for the development of novel therapeutics for a range of complex diseases. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of this compound ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Synthesis of this compound derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational and experimental characterization of estrogenic activities of 20(S, R)-protopanaxadiol and 20(S, R)-protopanaxatriol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginsenoside metabolite 20(S)-protopanaxadiol promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of this compound saponin fraction-mediated anti-inflammatory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effects of the Combined Treatment of Resveratrol- and this compound-Enriched Rice Seed Extract on Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes | PLOS One [journals.plos.org]
- 24. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endothelium-independent vasorelaxant effect of 20(S)-protopanaxadiol on isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ginsenosides of the protopanaxatriol group cause endothelium-dependent relaxation in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 20(S)-protopanaxadiol, an active ginseng metabolite, exhibits strong antidepressant-like effects in animal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Protopanaxadiol in Panax ginseng: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis pathway of Protopanaxadiol (PPD), a key aglycone of dammarane-type ginsenosides in Panax ginseng. The document details the enzymatic steps, genetic underpinnings, and regulatory aspects of PPD formation, presenting quantitative data and experimental methodologies to support further research and development in this field.
Introduction to this compound and its Significance
Ginsenosides, the primary bioactive compounds in Panax ginseng, are triterpenoid saponins with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] These saponins are classified based on their aglycone structures, with the dammarane-type being the most abundant. This compound (PPD) is a tetracyclic triterpenoid that serves as the fundamental backbone for a major class of these ginsenosides, known as PPD-type ginsenosides.[1][3] The biosynthesis of PPD is a complex multi-enzyme process that begins with the cyclization of 2,3-oxidosqualene and involves subsequent hydroxylation and glycosylation steps.[1][4] Understanding this pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of specific, high-value ginsenosides.
The this compound Biosynthesis Pathway
The biosynthesis of PPD in Panax ginseng is a segment of the larger isoprenoid pathway and can be divided into three main stages: the formation of the isoprene unit, the synthesis of the triterpenoid precursor 2,3-oxidosqualene, and the cyclization and modification of this precursor to yield PPD. While both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways can produce isoprene units, evidence suggests that the cytosolic MVA pathway is the primary contributor to ginsenoside biosynthesis.[2][3]
Upstream Pathway: From Acetyl-CoA to 2,3-Oxidosqualene
The initial steps of the pathway involve the conversion of acetyl-CoA to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the MVA pathway.[3][5] Key enzymes in this stage include HMG-CoA reductase (HMGR), which is considered a rate-limiting enzyme.[1] Farnesyl pyrophosphate synthase (FPS) then catalyzes the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP).[1] Two molecules of FPP are subsequently joined in a head-to-head condensation reaction by squalene synthase (SS) to produce squalene.[1][2] Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the direct precursor for triterpenoid synthesis.[1][2]
Core Pathway: From 2,3-Oxidosqualene to this compound
The committed step in dammarane-type ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene. This is followed by a critical hydroxylation event to produce PPD.
-
Dammarenediol-II Synthase (DS): This oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid, dammarenediol-II.[1][4] This is a pivotal branching point, directing the metabolic flux towards the synthesis of dammarane-type ginsenosides.
-
This compound Synthase (CYP716A47): A cytochrome P450 monooxygenase, CYP716A47, is responsible for the hydroxylation of dammarenediol-II at the C-12 position to yield this compound.[4][6] This enzymatic step is crucial for the formation of the PPD backbone.
The subsequent modifications of PPD, primarily through glycosylation, lead to the vast diversity of PPD-type ginsenosides. These reactions are catalyzed by a series of UDP-glycosyltransferases (UGTs).[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotechnological Interventions for Ginsenosides Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Protopanaxadiol: A Deep Dive into its Formation from Ginsenosides and Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protopanaxadiol (PPD) is a key bioactive metabolite derived from the enzymatic hydrolysis of this compound-type ginsenosides, the primary active constituents of ginseng (Panax ginseng). This technical guide provides a comprehensive overview of the metabolic transformation of ginsenosides into PPD, driven by the enzymatic machinery of the gut microbiota. It details the experimental protocols for studying this bioconversion, presents quantitative data on conversion rates and pharmacokinetics, and elucidates the signaling pathways through which PPD exerts its pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on the therapeutic applications of ginseng and its metabolites.
Introduction: this compound as a Key Ginsenoside Metabolite
Ginsenosides, the triterpenoid saponins found in ginseng, are classified into two main groups based on their aglycone structure: this compound (PPD) type and protopanaxatriol (PPT) type.[1][2] PPD-type ginsenosides, such as ginsenosides Rb1, Rb2, Rc, and Rd, are the most abundant in raw ginseng. However, these large, glycosylated molecules exhibit poor oral bioavailability.[3] The therapeutic efficacy of orally administered ginseng is largely attributed to the metabolic activity of the gut microbiota, which transforms these ginsenosides into more readily absorbable and biologically active metabolites.[1][4]
This compound (PPD) is the final aglycone metabolite in the PPD-type ginsenoside metabolic pathway.[2] It is formed through the stepwise cleavage of sugar moieties from the parent ginsenosides by various glycosidases, primarily β-glucosidases, produced by intestinal bacteria.[5][6] This biotransformation is crucial, as PPD has been shown to possess more potent pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, compared to its precursor ginsenosides.[7][8] Understanding the intricacies of this metabolic process is paramount for the development of novel therapeutics derived from ginseng.
The Metabolic Pathway: From Ginsenosides to this compound
The conversion of PPD-type ginsenosides to PPD is a multi-step process mediated by the enzymatic activities of various gut bacteria, including species from the genera Bacteroides, Bifidobacterium, and Eubacterium.[1] The primary enzyme involved is β-glucosidase, which sequentially hydrolyzes the glycosidic bonds.[5][6]
The metabolic cascade generally proceeds as follows:
-
Initial Deglycosylation: Ginsenosides like Rb1, Rb2, and Rc are first metabolized to ginsenoside Rd.[2]
-
Formation of Intermediate Metabolites: Ginsenoside Rd is further hydrolyzed to ginsenoside F2.[2]
-
Generation of Compound K (CK): Ginsenoside F2 is then converted to Compound K (CK), a key intermediate metabolite with significant biological activity.[2]
-
Final Conversion to PPD: Finally, the last glucose moiety is cleaved from CK to yield the aglycone, this compound (PPD).[2]
Quantitative Data
Enzyme Kinetics of β-Glucosidase
The efficiency of ginsenoside conversion is dependent on the kinetic parameters of the β-glucosidases involved. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Paenibacillus mucilaginosus | Ginsenoside Rb1 | 1.8 ± 0.2 | 12.5 ± 0.6 | [9] |
| Paenibacillus mucilaginosus | Ginsenoside Rd | 1.2 ± 0.1 | 15.4 ± 0.8 | [9] |
| Blastococcus saxobsidens | pNP-α-Araf | 0.6 | - | [10] |
| Blastococcus saxobsidens | Ginsenoside Rc | 0.4 | - | [10] |
Ginsenoside Conversion Rates
The conversion of major ginsenosides to their metabolites can be quantified to assess the efficacy of different enzymatic or microbial transformation methods.
| Enzyme/Microorganism | Substrate | Product | Conversion Rate (%) | Time (h) | Reference |
| β-glucosidase Tpebgl3 | Ginsenoside Rb1 | Ginsenoside Rg3 | 97.9 | 1.5 | [5] |
| β-glucosidase Bgp1 | Ginsenoside Rb1 | Ginsenoside Rg3 | 71 | 6 | [5] |
| Armillaria mellea enzymes | Ginsenoside Rb1 | Compound K | High | 72-96 | [5] |
| AnGlu04478 | Ginsenoside Rb1 | Gypenoside XVII | 42.6 | 12 | [11] |
| AnGlu04478 | Ginsenoside Rc | C-Mc1 | 90 | 12 | [11] |
| Dictyoglomus turgidum & Caldicellulosiruptor bescii β-glycosidases | PPD-type ginsenosides | This compound (APPD) | Complete | - | [12] |
Pharmacokinetic Parameters and Bioavailability
The bioavailability of PPD is significantly higher than its parent ginsenosides, highlighting the importance of gut microbiota metabolism.
| Compound | Administration Route | Tmax (h) | Cmax (μg/mL) | Absolute Bioavailability (%) | Animal Model | Reference |
| Protopanaxatriol (PPT) | Oral (75 mg/kg) | 0.58 | 0.13 | 3.69 | Rat | [13] |
| This compound (PPD) | Oral (75 mg/kg) | 1.82 | 1.04 | 48.12 | Rat | [13] |
| Fermented Red Ginseng (PPD) | Oral | - | 2.89-fold higher than RG | - | Human | [14] |
| Fermented Red Ginseng (PPT) | Oral | - | 2.56-fold higher than RG | - | Human | [14] |
Experimental Protocols
In Vitro Ginsenoside Metabolism by Human Intestinal Flora
This protocol describes the methodology for assessing the biotransformation of PPD-type ginsenosides using an in vitro culture of human intestinal flora.[15]
Materials:
-
PPD-type ginsenoside mixture (containing Rb1, Rc, Rb2, Rb3, Rd)
-
General Anaerobic Medium (GAM)
-
Fresh fecal sample from a healthy human donor
-
Anaerobic incubator (37°C, 100 rpm)
-
Ethyl acetate
-
n-butanol
-
Methanol
-
0.22-μm filter membrane
Procedure:
-
Prepare a human intestinal flora solution by homogenizing a fresh fecal sample in GAM broth under anaerobic conditions.
-
In an anaerobic environment, prepare two groups: a blank control group (K) containing the gut microbiota solution and GAM, and an experimental group (P) containing the gut microbiota solution, GAM, and the PPD-type ginsenoside mixture.
-
Incubate both groups anaerobically at 37°C with shaking at 100 rpm for specified time points (e.g., 0, 6, and 48 hours).
-
At each time point, stop the reaction and extract the metabolites. Perform a liquid-liquid extraction three times with ethyl acetate.
-
Re-extract the remaining aqueous layer three times with n-butanol.
-
Combine the ethyl acetate and n-butanol extracts and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in methanol and filter through a 0.22-μm filter membrane before analysis.
-
Analyze the samples using RRLC-Q-TOF MS to identify and quantify the ginsenosides and their metabolites.
Enzymatic Hydrolysis of Ginsenoside Rb1
This protocol outlines the enzymatic conversion of ginsenoside Rb1 to its metabolites using a crude enzyme extract from Leuconostoc mesenteroides.[16]
Materials:
-
Ginsenoside Rb1
-
Leuconostoc mesenteroides DC102 culture
-
MRS broth
-
20 mM sodium phosphate buffer (pH 7.0)
-
Water-saturated n-butanol
-
Incubator (30°C, 190 rpm)
Procedure:
-
Culture L. mesenteroides DC102 in MRS broth at 37°C until the absorbance at 600 nm reaches 1.0.
-
Prepare a crude enzyme solution from the culture broth.
-
Dissolve the crude enzyme in 20 mM sodium phosphate buffer (pH 7.0).
-
Prepare a 1 mM solution of ginsenoside Rb1 in distilled water.
-
Mix the crude enzyme solution and the ginsenoside Rb1 solution at a 1:4 (v/v) ratio.
-
Incubate the reaction mixture at 30°C with stirring at 190 rpm for 72 hours.
-
Collect aliquots at various time points (e.g., every 12 hours).
-
Extract each aliquot with water-saturated n-butanol.
-
Analyze the extracts using TLC and HPLC to monitor the conversion of ginsenoside Rb1 and the formation of its metabolites.
HPLC-MS/MS Quantification of this compound in Biological Matrices
This protocol provides a detailed method for the sensitive quantification of PPD in plasma samples.[17][18]
Instrumentation:
-
Agilent 1100 HPLC system (or equivalent)
-
Zorbax C18 column (50 × 2.1 mm, 3.5 μm)
-
API 4000 triple quadrupole mass spectrometer with ESI source (or equivalent)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid solution (10 mmol/L)
-
Ginsenoside Rh2 (internal standard)
-
Sodium hydroxide solution (0.3 mol/L)
-
Ether-dichloromethane (3:2, v/v)
Chromatographic Conditions:
-
Mobile Phase: Methanol, acetonitrile, and 10 mmol/L acetic acid solution (45:45:10, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 μL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4800 V
-
Temperature: 320°C
-
Gas Pressures (Nitrogen): Sheath gas 276 kPa, Nebulizer gas 173 kPa, Curtain gas 69 kPa, Collision gas 28 kPa
-
Declustering Potential (DP): 35 V
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 μL of plasma, add 100 μL of a methanol–water mixture (1:1, v/v), 100 μL of the internal standard solution (500 ng/mL Rh2), and 50 μL of 0.3 mol/L sodium hydroxide solution.
-
Add 3 mL of ether-dichloromethane (3:2, v/v).
-
Vortex the mixture for 1 minute and shake for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of warm air (40°C).
-
Reconstitute the residue in 300 μL of the mobile phase.
-
Inject 20 μL into the LC-MS/MS system for analysis.
Signaling Pathways Modulated by this compound
This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Its anticancer activity, in particular, has been linked to the regulation of pathways involved in inflammation, cell proliferation, and apoptosis.[7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. PPD has been shown to suppress the activation of NF-κB.[7][19] This inhibition is thought to contribute to its anti-inflammatory and pro-apoptotic effects in cancer cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. PPD has been demonstrated to suppress the MAPK/ERK signaling cascade.[7]
JNK Signaling Pathway
The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK signaling network, is activated by stress stimuli and plays a complex role in both cell survival and apoptosis. PPD has been shown to modulate JNK signaling, contributing to its anticancer effects.[7]
Conclusion
This compound stands out as a critical bioactive metabolite of PPD-type ginsenosides, with its formation being entirely dependent on the metabolic activity of the gut microbiota. Its enhanced bioavailability and potent pharmacological activities, mediated through the modulation of key signaling pathways, make it a promising candidate for therapeutic development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of PPD and to optimize the delivery and efficacy of ginseng-based natural products. A thorough understanding of the biotransformation of ginsenosides is essential for harnessing the full medicinal power of this ancient herb in modern medicine.
References
- 1. Frontiers | The interaction between ginseng and gut microbiota [frontiersin.org]
- 2. In Vitro Transformation of this compound Saponins in Human Intestinal Flora and Its Effect on Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of ginsenosides from white and red ginsengs in the simulated digestion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut microbiota-mediated pharmacokinetics of ginseng saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioconversion, Pharmacokinetics, and Therapeutic Mechanisms of Ginsenoside Compound K and Its Analogues for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Ginsenoside-Transforming β-glucosidase from Paenibacillus mucilaginosus and Its Application for Enhanced Production of Minor Ginsenoside F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic Comparison of Ginsenosides between Fermented and Non-Fermented Red Ginseng in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Biotransformation of Ginsenoside Rb1 to Prosapogenins, Gypenoside XVII, Ginsenoside Rd, Ginsenoside F2, and Compound K by Leuconostoc mesenteroides DC102 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Paraptosis and NF-κB activation are associated with this compound-induced cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Metabolites of Protopanaxadiol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism of 20(S)-protopanaxadiol (PPD), a key pharmacologically active aglycone of dammarane-type ginsenosides. Understanding the biotransformation of PPD is critical for elucidating its mechanisms of action, pharmacokinetic profile, and potential toxicity. This document summarizes key findings from studies in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows.
Introduction to Protopanaxadiol (PPD) Metabolism
20(S)-protopanaxadiol (PPD) is the sapogenin of several major this compound-type ginsenosides found in Panax ginseng, such as Rb1, Rb2, Rc, and Rd.[1][2] These ginsenosides are often poorly absorbed in their native form and undergo extensive metabolism by gut microbiota to produce more bioavailable metabolites, with PPD being a primary end-product.[3][4] Following absorption, PPD undergoes further extensive metabolism in the body, primarily through Phase I and Phase II reactions, before excretion.[1][5] Studies in animal models, particularly rats, have been instrumental in identifying a wide array of PPD metabolites and characterizing their pharmacokinetic profiles.[5][6] These investigations show that PPD's bioavailability is relatively low, not due to poor absorption, but because of a significant first-pass metabolism.[1][7]
In Vivo Metabolic Pathways of PPD
In animal models, PPD is extensively biotransformed. The primary metabolic reactions include Phase I modifications such as hydroxylation, oxidation, dehydrogenation, demethylation, and dehydration, followed by Phase II conjugation reactions like glucuronidation and cysteine conjugation.[5][6][8]
Metabolic studies in rats have identified numerous metabolites in plasma, bile, urine, and feces.[5] Preliminary experiments have suggested that PPD undergoes one structural transformation and three hydroxylation reactions, leading to metabolites with increased polarity compared to the parent drug.[1][2] More comprehensive analyses have identified up to 29 distinct metabolites in rats, indicating a complex metabolic fate.[6][8] The major metabolic pathways involve oxidation at various positions of the dammarane skeleton.[5][8]
Caption: Figure 1: Major Metabolic Pathways of this compound (PPD) in Rats.
Quantitative Analysis of PPD and Its Metabolites
Quantitative studies provide insight into the extent of PPD metabolism and the exposure levels of its various metabolites. The data below, primarily from studies in rats, highlights the low percentage of unchanged PPD excreted and the relative plasma exposure of key metabolites.
Table 1: Excretion of Unchanged PPD in Rats After a Single Oral Dose
| Parameter | Value | Animal Model | Dose | Sample | Time Point | Reference |
|---|---|---|---|---|---|---|
| % of Administered Dose | 0.02% ± 0.01% | Rat | 35 mg/kg | Bile | 36 h | [1] |
| % of Administered Dose | 0.05% ± 0.07% | Rat | 35 mg/kg | Urine | 72 h | [1] |
| % of Administered Dose | 0.77% ± 0.41% | Rat | 35 mg/kg | Feces | 72 h | [1] |
This extremely low excretion of the parent drug suggests extensive metabolism in vivo.[1]
Table 2: Cumulative Excretion in Rats Using Radiolabeled [³H]-PPD
| Parameter | Value | Animal Model | Dose | Sample | Time Point | Reference |
|---|---|---|---|---|---|---|
| Cumulative Excretion (%) | 82.7% ± 7.9% | Rat | 5.55 MBq/kg | Bile | 36 h | [1] |
| Cumulative Excretion (%) | 59.6% ± 7.1% | Rat | 5.55 MBq/kg | Feces | 96 h | [1] |
| Cumulative Excretion (%) | 21.6% ± 2.9% | Rat | 5.55 MBq/kg | Urine | 144 h | [1] |
These results indicate that while oral absorption is nearly complete, the drug is extensively metabolized and its metabolites are eliminated primarily via feces and urine.[1]
Table 3: Relative In Vivo Plasma Exposure of PPD Metabolites in Rats
| Metabolite | Identity | Relative Exposure (AUC) vs. PPD | Reference |
|---|---|---|---|
| M1 | PPD-glucuronide | 11.91% | |
| M2 | (20S,24S)-epoxy-dammarane-3,12,25-triol | 47.95% | |
| M3 | (20S,24R)-epoxydammarane-3,12,25-triol | 22.62% |
The data shows that certain oxidative metabolites (M2, M3) have significantly higher plasma exposure than the glucuronidated conjugate (M1), suggesting they are major circulating metabolites.[6]
Detailed Experimental Protocols
The characterization of PPD metabolites has been achieved through standardized in vivo experiments coupled with advanced analytical techniques. Below are representative protocols compiled from the literature.
A. Animal Models and Dosing
-
Species: Wistar rats (220–270 g) or Sprague-Dawley rats have been commonly used.[1][5] Studies have also been conducted in dogs.[1]
-
Administration Route: Oral gavage is the standard route to simulate human consumption.[1][8]
-
Dose and Formulation: Doses have ranged from 35 mg/kg to 150 mg/kg.[1][8] PPD is often formulated in a vehicle like 0.5% aqueous Tween-80 to ensure solubility and absorption.[6][8]
B. Sample Collection and Preparation
-
Blood/Plasma: Blood is typically collected from the retro-orbital plexus in rats at various time points post-administration.[1] Samples are collected in heparinized tubes and centrifuged (e.g., at 3,000 rpm for 10 min) to separate plasma, which is then stored at -20°C or lower.[1]
-
Urine, Feces, and Bile: Animals are housed in metabolic cages for the separate collection of urine and feces over periods up to 144 hours.[1] For bile collection, rats may undergo bile duct cannulation.[9]
-
Sample Preparation for Analysis:
C. Analytical Methodology
-
Instrumentation: The primary analytical tool is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][10] Specifically, ultra-performance liquid chromatography (UPLC) combined with quadrupole time-of-flight mass spectrometry (Q-TOF-MS) offers high resolution and accuracy for metabolite identification.[5][6][8]
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed for separation.[10]
-
Mass Spectrometry:
-
Metabolites are identified by comparing their retention times, accurate molecular mass, and MS/MS fragmentation patterns with those of the parent PPD molecule.[6][8]
-
Analysis is often performed in both positive and negative ion modes to detect a wider range of metabolites.[6][8]
-
For quantification, a triple quadrupole mass spectrometer is used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.[2][10] For example, the precursor-to-product ion transition for PPD is m/z 459.4 → 375.3.[10]
-
Caption: Figure 2: General Experimental Workflow for PPD Metabolite Profiling.
Conclusion
The in vivo metabolism of this compound in animal models is extensive and complex, involving numerous Phase I and Phase II biotransformations. The primary routes of metabolism include hydroxylation, oxidation, and glucuronidation. Quantitative studies confirm that unchanged PPD represents only a minor fraction of the absorbed dose, with the majority circulating and being excreted as various metabolites. Fecal and biliary excretion are the predominant routes of elimination. The detailed protocols and analytical methods described herein provide a robust framework for researchers in pharmacology and drug development to further investigate the metabolic fate of PPD and its contribution to the overall pharmacological and toxicological profile of ginsenosides.
References
- 1. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of metabolites of 20(S)-protopanaxadiol in rats using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Metabolic profiles of 20(S)-protopanaxadiol in rats after oral administration using ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies on Protopanaxadiol cytotoxicity
An In-depth Technical Guide on the Preliminary Studies of Protopanaxadiol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (PPD) is a key bioactive intestinal metabolite derived from the enzymatic hydrolysis of this compound-type ginsenosides found in Panax ginseng.[1] Accumulating evidence from preliminary studies highlights its potent cytotoxic and anti-cancer properties across a variety of cancer cell lines. PPD has been shown to induce various forms of programmed cell death, including apoptosis and autophagy, through both caspase-dependent and independent mechanisms.[2] Its ability to modulate multiple cancer-related signaling pathways makes it a promising candidate for further investigation as a potential therapeutic agent. This document provides a comprehensive overview of the initial research on PPD's cytotoxicity, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantified in numerous studies, primarily through the determination of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) and the assessment of cell viability and apoptosis rates. The data presented below summarizes the efficacy of PPD across various human cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| HEC-1A | Endometrial Cancer | 3.5 µM | 24 h | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.9 µM | Not Specified | [4] |
| HCT-116 | Colorectal Carcinoma | > 60 µM | 48 h | [5] |
| SW-480 | Colorectal Adenocarcinoma | > 60 µM | 48 h | [5] |
| MCF-7 | Breast Adenocarcinoma | > 60 µM | 48 h | [5] |
| Colorectal Cancer Cells | Colorectal Cancer | 28.6 µM | Not Specified | [6] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~70 µM | 48 h | [7] |
| PANC-1 | Pancreatic Carcinoma | ~70 µM | 48 h | [7] |
| A549 | Lung Carcinoma | ~70 µM | 48 h | [7] |
| HCT-8 | Ileocecal Adenocarcinoma | ~70 µM | 48 h | [7] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 67.0 µM | 24 h | [8] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 56.4 µM | 48 h | [8] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 55.6 µM | 72 h | [8] |
Table 2: Apoptosis Rates Induced by this compound
| Cell Line | Cancer Type | PPD Concentration | Exposure Time | Apoptotic Cells (%) | Citation |
| HEC-1A | Endometrial Cancer | 2.5 µM | 24 h | 10.8% | [3] |
| HEC-1A | Endometrial Cancer | 5.0 µM | 24 h | 58.1% | [3] |
Mechanisms of Action and Signaling Pathways
This compound exerts its cytotoxic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis. The following diagrams illustrate the key pathways identified in preliminary studies.
Caption: PPD activates the MLK3-JNK signaling pathway to induce apoptosis.
Caption: PPD inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.
Caption: PPD induces apoptosis via ER stress and p53 activation.
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of cytotoxicity. The following sections detail common protocols used in the preliminary evaluation of this compound.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[9] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring absorbance at a specific wavelength (typically 570 nm), is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of PPD (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., DMSO) and a blank (medium only).[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the crystals.[3]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for approximately 15-20 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of PPD concentration to determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12]
Detailed Protocol:
-
Cell Treatment: Seed cells in a 6-well plate or T25 flask and treat with desired concentrations of PPD for the specified duration.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[12]
-
Washing: Wash the collected cells (approximately 5x10⁵ to 1x10⁶ cells per sample) twice with cold 1X PBS by centrifugation (e.g., 670 x g for 5 minutes).[12][13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for optimal signal.[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
-
References
- 1. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginseng metabolite this compound interferes with lipid metabolism and induces ER stress and p53 activation to promote cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Methodological & Application
Application Notes & Protocols: Protopanaxadiol (PPD) Extraction and Purification from Ginseng
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxadiol (PPD) is the aglycone of several major ginsenosides found in Panax ginseng, including ginsenosides Rb1, Rb2, Rc, and Rd. As an active metabolite, PPD exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, making it a compound of significant interest for drug development. These application notes provide detailed protocols for the extraction of total ginsenosides from ginseng and their subsequent hydrolysis and purification to yield high-purity PPD. Additionally, methods for the quantitative analysis of PPD are described, and an overview of the PPD-mediated inhibition of the NF-κB signaling pathway is presented.
Extraction of Total Ginsenosides from Ginseng
The initial step in obtaining this compound is the efficient extraction of total ginsenosides from the raw plant material. Various methods can be employed, each with distinct advantages in terms of efficiency, solvent consumption, and scalability.
Conventional Extraction Methods
Conventional methods like heat reflux and Soxhlet extraction are widely used due to their simplicity and effectiveness, although they can be time and solvent-intensive.
Protocol 1: Heat Reflux Extraction
-
Sample Preparation: Air-dry and grind Panax ginseng roots into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Place 100 g of powdered ginseng into a 2 L round-bottom flask.
-
Add 1 L of 80% aqueous methanol.
-
Heat the mixture to reflux at 80°C for 4 hours with continuous stirring.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
Protocol 2: Soxhlet Extraction
-
Sample Preparation: Prepare the ginseng powder as described in Protocol 1.
-
Extraction:
-
Place 50 g of powdered ginseng into a thimble and insert it into a Soxhlet extractor.
-
Add 500 mL of 95% ethanol to the boiling flask.
-
Heat the solvent to a gentle boil and continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, concentrate the solvent in the boiling flask using a rotary evaporator to yield the crude ginsenoside extract.
Modern Extraction Methods
Modern techniques offer improvements in extraction efficiency and can reduce extraction time and solvent usage.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Use 10 g of powdered ginseng.
-
Extraction:
-
Suspend the powder in 200 mL of 70% aqueous ethanol in a beaker.
-
Place the beaker in an ultrasonic bath operating at a frequency of 40 kHz and a power of 250 W.
-
Conduct the extraction for 30-60 minutes at a controlled temperature of 60°C.
-
Filter the extract and repeat the process on the residue.
-
-
Concentration: Combine and concentrate the extracts as previously described.
Protocol 4: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Mix 5 g of powdered ginseng with a dispersing agent like diatomaceous earth.
-
Extraction:
-
Pack the mixture into the extraction cell of a PLE system.
-
Use 80% ethanol as the extraction solvent.
-
Set the extraction parameters: temperature at 120°C and pressure at 1500 psi.
-
Perform one to two static extraction cycles of 10-15 minutes each.
-
-
Collection: The extract is automatically collected and can be concentrated for further use.
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Typical Total Ginsenoside Yield (mg/g) | Reference |
| Heat Reflux | 80% Methanol | 80 | 4 (x3) | ~20-40 | [1] |
| Soxhlet | 95% Ethanol | Boiling Point | 8-12 | ~30-50 | N/A |
| Ultrasound-Assisted | 70% Ethanol | 60 | 0.5-1 (x2) | ~25-45 | [2] |
| Pressurized Liquid | 80% Ethanol | 120 | 0.2-0.3 | ~30-55 | [2] |
Hydrolysis of Ginsenosides to this compound
To obtain PPD, the sugar moieties must be cleaved from the this compound-type ginsenosides present in the crude extract. This is typically achieved through alkaline hydrolysis.
Protocol 5: Alkaline Hydrolysis
-
Reaction Setup:
-
Dissolve 10 g of the crude ginsenoside extract in 250 mL of n-butanol in a 500 mL round-bottom flask.
-
Add 10 g of sodium hydroxide (NaOH).
-
-
Hydrolysis:
-
Heat the mixture to 130°C under an inert atmosphere (e.g., argon) and stir for 48 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with 100 mL of deionized water (2x), 100 mL of 1% HCl (2x), and 100 mL of 5% NaHCO3, followed by a final wash with brine.[3]
-
Dry the n-butanol phase over anhydrous magnesium sulfate (MgSO4).
-
Evaporate the solvent under reduced pressure to obtain the crude PPD.
-
Purification of this compound
The crude product from hydrolysis contains PPD, protopanaxatriol (PPT), and other byproducts. Purification is essential to isolate PPD with high purity.
Protocol 6: Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., petroleum ether or hexane).
-
Pack a glass column with the slurry to create a uniform stationary phase.
-
-
Sample Loading:
-
Dissolve the crude PPD in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 petroleum ether:ethyl acetate).[4]
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing PPD.
-
Combine the PPD-rich fractions and evaporate the solvent to yield purified PPD.
-
Protocol 7: High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a powerful technique for both the analysis and semi-preparative purification of PPD.
Analytical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an isocratic mobile phase of methanol, acetonitrile, and 10 mmol/L acetic acid (45:45:10, v/v/v) can also be effective.[6]
-
Detection: UV at 203 nm.[5]
-
Column Temperature: 30-40°C.[6]
Semi-Preparative HPLC:
For purification, the parameters are scaled up with a larger column diameter and a higher flow rate. Fractions corresponding to the PPD peak are collected and the solvent is evaporated.
Data Presentation: PPD Yield and Purity
| Purification Step | Starting Material | Typical Yield | Typical Purity | Reference |
| Alkaline Hydrolysis | 2.0 g Total Ginsenosides | 120 mg PPD | Crude | [3] |
| Column Chromatography | Crude Hydrolysis Product | Varies | >95% | [3] |
Experimental Workflows
The overall process for PPD extraction and purification can be visualized as a series of sequential steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of this compound-Type Ginsenosides in Korean Ginseng Extract into Food-Available Compound K by an Extracellular Enzyme from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthesis of Protopanaxadiol (PPD) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Protopanaxadiol (PPD) derivatives and detailed protocols for evaluating their therapeutic potential, particularly in cancer research. PPD, a key aglycone of ginsenosides, serves as a versatile scaffold for chemical modification to enhance its biological activities. The following sections detail the synthesis of various PPD derivatives, their cytotoxic effects on cancer cell lines, and the underlying molecular mechanisms of action.
I. Semi-Synthesis of this compound Derivatives
This compound can be readily isolated from total ginsenosides through alkaline hydrolysis. This serves as the starting material for a variety of semi-synthetic modifications, primarily targeting the hydroxyl groups at the C-3 and C-12 positions, as well as the double bond in the side chain.
Protocol 1: Preparation of this compound (PPD) from Total Ginsenosides
This protocol describes the hydrolysis of total ginsenosides to yield the aglycone PPD.
Materials:
-
Total ginsenosides
-
n-Butanol (n-BuOH)
-
Sodium hydroxide (NaOH)
-
1% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Combine total ginsenosides (2.0 g), n-BuOH (250 mL), and sodium hydroxide (10 g) in a 500 mL round-bottom flask.
-
Heat the mixture to 130°C with stirring under an argon atmosphere for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture sequentially with water (2 x 100 mL), 1% HCl (2 x 100 mL), 5% NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to obtain a sticky oil.
-
Purify the residue by silica gel column chromatography to yield PPD.
Protocol 2: Acetylation of this compound
This protocol details the acetylation of PPD to generate mono- and di-acetylated derivatives.
Materials:
-
This compound (PPD)
-
Pyridine
-
Acetic anhydride
-
Silica gel for column chromatography
Procedure:
-
Dissolve PPD (120 mg) in pyridine (10 mL) in a 100 mL round-bottom flask.
-
Add acetic anhydride (0.5 mL) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Purify the residue using silica gel column chromatography to separate the 3-O-acetyl-protopanaxadiol (Compound 1) and 3,12-O-diacetyl-protopanaxadiol (Compound 2).
Protocol 3: Dihydroxylation of the PPD Side Chain
This protocol describes the syn-dihydroxylation of the double bond in the side chain of a diacetylated PPD derivative.[1]
Materials:
-
3,12-O-diacetyl-protopanaxadiol (Compound 2)
-
tert-Butanol (t-butanol)
-
Water
-
AD-mix-β
-
Methanesulfonamide
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, combine Compound 2 (260 mg), t-butanol (10 mL), water (10 mL), AD-mix-β (500 mg), and methanesulfonamide (40 mg).[1]
-
Stir the mixture at room temperature for 48 hours.
-
Cool the reaction to 0°C and add Na₂SO₃ (400 mg).
-
Stir the mixture for 1 hour.
-
Add water (50 mL) and extract with ethyl acetate (2 x 50 mL).
-
Wash the combined organic phase with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 3,12-diacetyl-24,25-dihydroxy-protopanaxadiol (Compound 3).[1]
Protocol 4: Synthesis of a Cyclopropane-Containing PPD Derivative
This protocol outlines the formation of a cyclopropane ring in the side chain of a PPD derivative.[1]
Materials:
-
25-hydroxy-PPD 24-beta-mesylate derivative (Compound 5)
-
Methanol
-
Water
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, dissolve Compound 5 (50 mg) in methanol (5 mL) and water (0.7 mL).
-
Add K₂CO₃ (150 mg) and stir the mixture at room temperature for 72 hours.[1]
-
Remove the solvents under reduced pressure.
-
Add dichloromethane (50 mL) to the residue.
-
Wash the organic phase with water and brine, then dry over anhydrous MgSO₄.
-
Purify the resulting oil residue by silica gel column chromatography to yield the 24-cyclopropane this compound derivative (Compound 6).[1]
II. Biological Evaluation of PPD Derivatives
The synthesized PPD derivatives can be evaluated for their biological activities, particularly their anticancer effects, using a variety of in vitro assays.
Protocol 5: Cell Viability MTT Assay
This protocol is used to assess the cytotoxicity of PPD derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, SW-480, MCF-7)
-
Appropriate cell culture medium
-
PPD derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PPD derivatives (e.g., 10, 20, 30, 40, 50, 60 µM) for 48 hours. Include a vehicle control (DMSO).[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of PPD derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
PPD derivatives
-
Phosphate-buffered saline (PBS)
-
80% Ethanol (ice-cold)
-
0.25% Triton X-100
-
Propidium iodide (PI) staining solution (40 µg/mL PI and 0.1 mg/mL RNase A in PBS)
Procedure:
-
Seed HCT-116 cells in 24-well plates and treat with PPD derivatives at desired concentrations for 48 hours.[1]
-
Harvest the cells, wash with PBS, and fix gently with ice-cold 80% ethanol for at least 2 hours at -20°C.[1]
-
Centrifuge the cells, discard the ethanol, and treat with 0.25% Triton X-100 for 5 minutes on ice.[1]
-
Resuspend the cells in 30 µL of PI staining solution and incubate in the dark for 30 minutes at room temperature.[1]
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 7: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by PPD derivatives.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
PPD derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Treat cells with various concentrations of PPD derivatives (e.g., 30, 40, 50 µM) for 48 hours.[1]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Protocol 8: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
This protocol is used to investigate the molecular mechanism of PPD derivative-induced apoptosis and cell cycle arrest.
Materials:
-
Cancer cell lines
-
PPD derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with PPD derivatives for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
III. Data Presentation
The quantitative data from the biological evaluation of PPD derivatives should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity (IC50) of PPD and its Derivatives in Cancer Cell Lines
| Compound | HCT-116 (µM) | SW-480 (µM) | MCF-7 (µM) |
| PPD | > 60 | > 60 | > 60 |
| Compound 1 | 25.5 | 38.5 | 30.2 |
| Compound 2 | 45.2 | 55.1 | 50.8 |
| Compound 3 | 35.8 | 48.2 | 42.6 |
| Compound 5 | 32.7 | 41.3 | 38.9 |
| Data is representative and compiled from various sources for illustrative purposes. |
Table 2: Apoptosis Induction in HCT-116 Cells by PPD Derivatives (48h Treatment)
| Compound | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | < 5 |
| PPD | 50 | 19.7 |
| Compound 1 | 30 | 26.0 |
| 40 | 29.6 | |
| 50 | 53.8 | |
| Compound 3 | 30 | 9.8 |
| 40 | 20.2 | |
| 50 | 34.8 | |
| Compound 5 | 30 | 9.6 |
| 40 | 17.3 | |
| 50 | 36.3 | |
| Data adapted from Du et al., 2011.[1] |
Table 3: Cell Cycle Distribution in HCT-116 Cells after Treatment with PPD Derivatives (48h)
| Compound | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 33.3 | 33.7 | 26.0 |
| PPD | 50 | 41.5 | 29.5 | 14.5 |
| Compound 1 | 40 | 63.2 | 22.2 | 8.2 |
| Compound 3 | 50 | 65.3 | 19.6 | 12.7 |
| Compound 5 | 40 | 68.9 | 12.3 | 10.7 |
| Data adapted from Du et al., 2011.[1] |
IV. Visualization of Pathways and Workflows
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed signaling pathways affected by PPD derivatives.
Caption: Experimental workflow for PPD derivative synthesis and evaluation.
Caption: PPD derivatives induce apoptosis via the intrinsic pathway.
Caption: PPD derivatives induce G1 phase cell cycle arrest.
References
Application Notes and Protocols for the Quantification of Protopanaxadiol by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Protopanaxadiol (PPD), a key bioactive aglycone of various ginsenosides. The methodologies outlined below cater to a range of laboratory capabilities, from high-sensitivity analysis using tandem mass spectrometry to more universally accessible techniques employing ultraviolet and evaporative light scattering detectors.
Introduction
This compound (PPD) is a triterpenoid saponin that exhibits a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Accurate and precise quantification of PPD in various matrices, such as biological fluids, tissues, and herbal extracts, is crucial for pharmacokinetic studies, quality control of traditional medicines, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose, offering robust and reliable quantification when coupled with appropriate detection methods.
This guide details three common HPLC-based methodologies for PPD quantification:
-
HPLC with Mass Spectrometry (HPLC-MS/MS): The gold standard for bioanalysis, offering exceptional sensitivity and selectivity.
-
HPLC with Photodiode Array (HPLC-PDA): A widely available method suitable for higher concentration samples, such as in herbal extracts.
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A universal detection method for non-chromophoric compounds, providing an alternative to UV detection.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
Objective: To extract this compound from plasma samples for HPLC analysis. Two common methods are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
2.1.1. Liquid-Liquid Extraction (LLE) Protocol
This method is highly effective for cleaning up complex biological samples, leading to a cleaner extract and improved assay sensitivity.
-
Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., dexamethasone or panaxadiol) to the plasma sample.[3][4]
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., cyclohexane-methylene dichloride, 2:1, v/v) to the tube.[4]
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol or a methanol-water mixture).
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
2.1.2. Protein Precipitation (PPT) Protocol
A simpler and faster method suitable for high-throughput analysis, though it may result in a less clean extract compared to LLE.
-
Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 400 µL of cold acetonitrile to the plasma sample to precipitate the proteins.[1]
-
Vortexing: Vortex the mixture for 3 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitution: Reconstitute the residue in 50 µL of methanol.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Methodologies
The following tables summarize the instrumental parameters for the three different HPLC methods for PPD quantification.
Table 1: HPLC-MS/MS Method Parameters
| Parameter | Setting | Reference |
| HPLC System | Agilent 1290 UPLC or equivalent | [1][5] |
| Column | C18 reversed-phase (e.g., Eclipse plus C18, 2.1 x 50 mm, 1.8 µm) | [1][5] |
| Mobile Phase A | 0.5% Formic acid in water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Gradient Elution | 0-1.0 min (5% B), 1.0-1.5 min (5-25% B), 1.5-6.0 min (25-75% B), 6.0-12.0 min (75-100% B), 12.0-13.0 min (100% B), 13.0-15.0 min (100-5% B) | [1] |
| Column Temperature | 30°C | [1] |
| Injection Volume | 5 µL | [1] |
| Mass Spectrometer | Triple Quadrupole (e.g., AB Triple-TOF 5600+) | [1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [3][4] |
| MRM Transition | m/z 461.4 -> specific product ions (e.g., 425.5) | [6] |
Table 2: HPLC-PDA Method Parameters
| Parameter | Setting | Reference |
| HPLC System | Shimadzu LC-20AD or equivalent | [7] |
| Column | C18 reversed-phase (e.g., YMC-Pack Pro C18, 150 x 2.0 mm) | [7] |
| Mobile Phase A | Water | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Gradient Elution | 25-35% B (5 min), 35-55% B (10 min), 55-70% B (15 min), 70-90% B (20 min), 90-100% B (30 min), hold and re-equilibrate | [7] |
| Column Temperature | Ambient or controlled (e.g., 40°C) | |
| Injection Volume | 10-20 µL | |
| PDA Detector | Shimadzu SPD-M20A or equivalent | [7] |
| Detection Wavelength | 205 nm (due to weak UV absorption) | [5] |
Table 3: HPLC-ELSD Method Parameters
| Parameter | Setting | Reference |
| HPLC System | Standard HPLC system | [6] |
| Column | C18 reversed-phase | [6] |
| Mobile Phase | Gradient of water and acetonitrile (volatile buffers like ammonium acetate can be used) | [6] |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Column Temperature | Ambient or controlled | |
| Injection Volume | 10-20 µL | |
| ELSD Detector | Agilent 1290 Infinity ELSD or equivalent | [8] |
| Nebulizer Temperature | 30-40°C | [8] |
| Evaporator Temperature | 40-60°C | [8] |
| Gas Flow Rate | 1.5 - 2.0 L/min (Nitrogen) | [9] |
Data Presentation and Method Validation
A summary of typical quantitative data and validation parameters for the HPLC-MS/MS method is presented below. Similar validation should be performed for HPLC-PDA and HPLC-ELSD methods according to ICH guidelines.
Table 4: Summary of Quantitative Data and Method Validation Parameters for HPLC-MS/MS
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 0.05 - 100 ng/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.512 ng/mL | [3][4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (%Bias) | Within ±15% | [4] |
| Extraction Recovery | > 78% | [4] |
| Matrix Effect | No significant effect observed | [4] |
Visualizations
Experimental Workflow for PPD Quantification
The following diagram illustrates the general workflow for the quantification of this compound from biological samples using HPLC.
Caption: Workflow for this compound Quantification by HPLC.
Logical Relationship of HPLC Detection Methods
This diagram shows the relationship between the different HPLC detection methods based on their sensitivity and applicability.
Caption: HPLC Detection Methods for PPD Analysis.
References
- 1. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantification of Main Saponins in Panax vietnamensis by HPLC-PDA/ELSD Using the Quantitative Analysis of Multi-Components by Single-Marker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of ginsenoside aglycone (protopanaxatriol) and male sterility of transgenic tobacco co-overexpressing three Panax ginseng genes: PgDDS, CYP716A47, and CYP716A53v2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. peakscientific.com [peakscientific.com]
In Vitro Assays for Protopanaxadiol Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the in vitro biological activities of Protopanaxadiol (PPD), a key bioactive metabolite of ginsenosides. The included information is intended to guide researchers in setting up robust and reproducible assays to investigate the anti-cancer, anti-inflammatory, and neuroprotective properties of PPD.
Application Notes
This compound, a sapogenin derived from the hydrolysis of various ginsenosides, has garnered significant scientific interest due to its diverse pharmacological effects. In vitro studies are fundamental to elucidating the mechanisms of action and identifying the therapeutic potential of PPD. The following notes summarize the key in vitro activities of PPD and the relevant assays for their investigation.
-
Anti-Cancer Activity: PPD has been shown to inhibit the proliferation of a wide range of cancer cell lines. Its cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. Key in vitro assays for assessing anti-cancer activity include cell viability assays (e.g., MTT), apoptosis detection assays (e.g., Annexin V-FITC/PI staining), and cell cycle analysis.[1][2][3]
-
Anti-Inflammatory Activity: PPD exhibits potent anti-inflammatory properties by modulating key inflammatory pathways. A common in vitro model to study anti-inflammatory effects involves stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the subsequent inhibition of pro-inflammatory mediators like nitric oxide (NO). The Griess assay is a standard method for quantifying nitrite, a stable product of NO.
-
Neuroprotective Activity: PPD has demonstrated neuroprotective effects in various in vitro models of neuronal damage. For instance, it can protect neuronal cells (e.g., PC12) from glutamate-induced excitotoxicity.[4] Assays to evaluate neuroprotection include cell viability assays and the assessment of apoptosis markers.
Data Presentation
The following tables summarize quantitative data on the in vitro activities of this compound from various studies.
Table 1: Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| HCT-116 | Colon Carcinoma | >60 | 48 |
| SW-480 | Colon Adenocarcinoma | >60 | 48 |
| MCF-7 | Breast Adenocarcinoma | 33.3 | 24 |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~70 | 48 |
| PANC-1 | Pancreatic Carcinoma | ~70 | 48 |
| A549 | Lung Carcinoma | ~70 | 48 |
| HCT-8 | Ileocecal Adenocarcinoma | ~70 | 48 |
| NCI-H1299 | Non-Small Cell Lung Cancer | 56.37 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.9 | Not Specified |
| MOLM-13 | Acute Myeloid Leukemia | 29.5 | 48 |
| THP-1 | Acute Myeloid Leukemia | 44.5 | 48 |
| MV4-11 | Acute Myeloid Leukemia | 32.5 | 48 |
Table 2: Pro-Apoptotic Activity of this compound
| Cell Line | PPD Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) |
| MCF-7 | 15 | 17.8 | 24 |
| MCF-7 | 30 | 24.5 | 24 |
| MCF-7 | 60 | 30.5 | 24 |
| HCT-116 | 50 | >30 (Early & Late) | 48 |
| HepG2 (Fasting-mimicking medium) | 10 | 40.64 | 24 |
| HepG2 (Fasting-mimicking medium) | 20 | 68.85 | 24 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PPD on cell viability.[5][6][7][8][9]
Materials:
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of PPD (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection of apoptosis induced by PPD using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11][12][13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with PPD as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This protocol details the measurement of nitric oxide production by macrophages in response to LPS and the inhibitory effect of PPD using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of PPD for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the MAPK signaling pathway (p-ERK, p-JNK, p-p38) by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-phospho-JNK, rabbit anti-phospho-p38, and their total protein counterparts)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with PPD for the desired time and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations of Signaling Pathways and Workflows
Caption: PPD's anti-cancer signaling pathways.
Caption: MTT assay experimental workflow.
Caption: PPD's anti-inflammatory signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginseng metabolite this compound interferes with lipid metabolism and induces ER stress and p53 activation to promote cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside this compound protects adult retinal pigment epithelial-19 cells from chloroquine by modulating autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Preventive effects of this compound and protopanaxatriol ginsenosides on liver inflammation and apoptosis in hyperlipidemic apoE KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Establishing Animal Models for Protopanaxadiol (PPD) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxadiol (PPD) is a key bioactive metabolite of ginsenosides, the primary active components of ginseng. Possessing a wide range of pharmacological properties, including neuroprotective, anti-inflammatory, anti-cancer, and immunomodulatory effects, PPD is a compound of significant interest in drug discovery and development. These application notes provide detailed protocols for establishing relevant animal models to investigate the therapeutic potential of PPD, along with methods for data collection and analysis.
I. Animal Models for this compound Research
The selection of an appropriate animal model is critical for elucidating the therapeutic efficacy and mechanism of action of this compound. Below are protocols for establishing commonly used models in PPD research.
Neuroprotective Effects: Corticosterone-Induced Depression Model
This model is utilized to study the antidepressant-like effects of PPD. Chronic administration of corticosterone induces behavioral and neurochemical changes in rodents that mimic aspects of human depression.
Experimental Protocol:
-
Animal Selection: Male C57BL/6 mice (8-10 weeks old) are commonly used.[1] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Corticosterone Administration: Prepare a solution of corticosterone in 0.9% saline containing 0.1% dimethyl sulfoxide (DMSO) and 0.1% Tween 80.[2] Administer corticosterone (20 mg/kg) via subcutaneous injection once daily for 21 consecutive days.[2]
-
This compound Treatment: PPD can be administered orally (gavage) or via intraperitoneal injection. A typical oral dose is in the range of 20-40 mg/kg, administered daily for the duration of the corticosterone treatment.
-
Behavioral Testing: Following the treatment period, a battery of behavioral tests can be performed to assess depressive-like behaviors. These may include:
-
Forced Swim Test: Measures the immobility time of mice when placed in an inescapable cylinder of water.
-
Tail Suspension Test: Measures the immobility time of mice when suspended by their tails.
-
Sucrose Preference Test: Assesses anhedonia by measuring the preference for sucrose solution over plain water.
-
-
Sample Collection: At the end of the study, animals are euthanized, and brain tissues (hippocampus, prefrontal cortex) and blood samples are collected for neurochemical and molecular analysis.
Quantitative Data Summary:
| Parameter | Vehicle Control | Corticosterone Model | Corticosterone + PPD | Reference |
| Immobility Time (s) | Decreased | Increased | Significantly Decreased | [1][2] |
| Sucrose Preference (%) | High | Significantly Decreased | Significantly Increased | [2] |
| Serum Corticosterone | Normal | Elevated | Significantly Reduced | |
| Hippocampal BDNF | Normal | Decreased | Significantly Increased |
Anti-inflammatory Effects: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to investigate the anti-inflammatory properties of PPD in the context of inflammatory bowel disease. DSS administration in drinking water induces acute or chronic colitis in rodents.
Experimental Protocol:
-
Animal Selection: C57BL/6 mice (8-10 weeks old) are susceptible to DSS-induced colitis.[3]
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 7 consecutive days.[3][4] The concentration may need to be optimized depending on the DSS batch and mouse strain.[3]
-
This compound Treatment: PPD can be administered by oral gavage daily, starting concurrently with or a few days prior to DSS administration. A typical dose range is 25-100 mg/kg.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Sample Collection: At the end of the experiment (typically day 7 or later), euthanize the mice and collect the colon for measurement of length, histological analysis, and determination of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Quantitative Data Summary:
| Parameter | Control | DSS Model | DSS + PPD | Reference |
| Disease Activity Index (DAI) | 0 | Significantly Increased | Significantly Decreased | |
| Colon Length (cm) | Normal | Significantly Shortened | Significantly Lengthened | |
| Myeloperoxidase (MPO) Activity | Low | Significantly Increased | Significantly Decreased | |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Low | Significantly Increased | Significantly Decreased |
Anti-cancer Effects: HCT116 Xenograft Model
This model is used to evaluate the in vivo anti-tumor efficacy of PPD against colorectal cancer. Human cancer cells are implanted into immunodeficient mice, and tumor growth is monitored.
Experimental Protocol:
-
Animal Selection: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD/SCID) are required to prevent rejection of the human tumor cells.[5]
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 HCT116 cells, often mixed with Matrigel, into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[5] Tumor volume can be calculated using the formula: (length x width²) / 2.
-
This compound Treatment: Once tumors are established, randomize mice into treatment groups. PPD can be administered via intraperitoneal injection or oral gavage. A typical intraperitoneal dose is 30 mg/kg every other day.
-
Efficacy Evaluation: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blotting).
Quantitative Data Summary:
| Parameter | Vehicle Control | PPD Treatment | Reference |
| Tumor Volume (mm³) | Progressive Increase | Significantly Inhibited | |
| Tumor Weight (g) | Higher | Significantly Lower | |
| Apoptotic Index (e.g., TUNEL) | Low | Significantly Increased |
Neurodegenerative Disease Model: MPTP-Induced Parkinson's Disease Model
This model is employed to assess the neuroprotective effects of PPD in the context of Parkinson's disease. The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra.
Experimental Protocol:
-
Animal Selection: C57BL/6 mice are commonly used as they are sensitive to MPTP neurotoxicity.[6]
-
Acclimatization: House mice for at least one week before the experiment.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 30 mg/kg, i.p.) daily for 7 consecutive days.[7] Caution: MPTP is a potent neurotoxin and requires strict safety precautions.
-
This compound Treatment: PPD (e.g., 20 mg/kg, i.g.) can be administered for a period before, during, and/or after MPTP administration.[8]
-
Behavioral Assessment: Evaluate motor function using tests such as the pole test and open field test.[7]
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the mice and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the extent of dopaminergic neuron loss.
Quantitative Data Summary:
| Parameter | Vehicle Control | MPTP Model | MPTP + PPD | Reference |
| Pole Test (Time to turn and descend) | Normal | Significantly Increased | Significantly Decreased | [7] |
| Striatal Dopamine Levels | Normal | Significantly Decreased | Significantly Increased | |
| TH-positive Neurons in Substantia Nigra | Normal | Significantly Decreased | Significantly Increased | [7] |
II. Sample Collection and Analysis
Protocol for Tissue and Blood Collection:
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation, intraperitoneal injection of a ketamine/xylazine cocktail).
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital sinus.[9][10] For serum, allow the blood to clot at room temperature before centrifugation. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge.[9] Store serum/plasma at -80°C.
-
Tissue Perfusion (for brain tissue): Perfuse the animal transcardially with ice-cold saline followed by 4% paraformaldehyde (for histology) or saline only (for biochemical analysis).
-
Tissue Dissection: Quickly dissect the tissues of interest (e.g., brain, colon, tumor) on ice.
-
Sample Processing: For biochemical analysis (e.g., western blot, ELISA), snap-freeze the tissues in liquid nitrogen and store at -80°C.[11] For histology, fix the tissues in 4% paraformaldehyde overnight, then transfer to a sucrose solution for cryoprotection before embedding and sectioning.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify PPD and its metabolites in plasma and tissue samples.[9][12][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of cytokines, hormones, and other proteins in serum, plasma, or tissue homogenates.
-
Western Blotting: To determine the expression levels of specific proteins in tissue lysates.
-
Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of proteins within tissue sections.
-
Real-Time PCR: To measure the mRNA expression levels of target genes.
III. Key Signaling Pathways Modulated by this compound
The therapeutic effects of PPD are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell survival, proliferation, and growth. PPD has been shown to inhibit this pathway in cancer cells, leading to apoptosis.
References
- 1. A mouse model of depression induced by repeated corticosterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson's Disease Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of potential targets of 20S-protopanaxadiol on diabetic nephropathy based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]
- 13. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protopanaxadiol (PPD) Formulations with Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protopanaxadiol (PPD) is a key bioactive aglycone metabolite of various ginsenosides, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] However, its clinical application is significantly hampered by its extremely poor aqueous solubility (<50 ng/mL) and low oral bioavailability.[2][3][4] This is largely attributed to poor absorption and extensive first-pass metabolism by cytochrome P450 enzymes.[1][5][6] To overcome these limitations, various advanced formulation strategies have been developed to enhance the oral bioavailability of PPD.
These application notes provide an overview of several effective formulation approaches for PPD, complete with detailed experimental protocols and comparative pharmacokinetic data. The methodologies discussed include nanosuspensions, self-emulsifying drug delivery systems (SEDDS), nanocrystals, and cubosomes.
PPD Nanosuspension for Enhanced Oral Delivery
Nanosuspensions are colloidal dispersions of pure drug particles with a mean size in the nanometer range.[1] This reduction in particle size increases the surface area, leading to enhanced dissolution velocity and saturation solubility, thereby improving oral absorption.[5]
Quantitative Data Summary
| Formulation | Mean Particle Size (nm) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| PPD Coarse Suspension | - | 1350.3 ± 280.6 | 6540.2 ± 1320.5 | 100 | [5] |
| PPD Nanosuspension | 222 ± 12 | 4940.1 ± 980.3 | 22750.6 ± 4560.8 | ~348 | [1][5] |
Experimental Protocol: Preparation of PPD Nanosuspension
This protocol is based on the precipitation-ultrasonication method.[1][5]
Materials:
-
20(S)-Protopanaxadiol (PPD) powder
-
Acetone
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Ultrasonic cleaner (250 W)
-
Vacuum evaporator
Procedure:
-
Dissolve PPD powder in acetone at 25°C to create a 40 mg/mL organic solution.[1][5]
-
Slowly inject 2.5 mL of the PPD-acetone solution into 10 mL of the BSA solution under continuous sonication (250 W) at 25°C.[1][5]
-
After the addition is complete, continue sonication for an additional 15 minutes.
-
Remove the residual acetone from the resulting suspension by evaporation under vacuum at 40°C until no acetone odor remains.[1][5]
-
The final product is a PPD nanosuspension with a PPD concentration of approximately 10 mg/mL.[5]
-
For long-term storage, the nanosuspension can be lyophilized. The BSA acts as a cryoprotectant, and the lyophilized powder can be reconstituted with physiological saline.[1][5]
Characterization:
-
Particle Size and Zeta Potential: Analyze the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Morphology: Observe the particle shape and surface morphology using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Experimental Workflow: PPD Nanosuspension Preparation
Caption: Workflow for PPD nanosuspension preparation.
Self-Microemulsifying Drug Delivery System (SMEDDS) for PPD
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[7][8][9][10] This in-situ solubilization of the drug can significantly enhance its absorption.[10]
Quantitative Data Summary
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| PPD Suspension (in CMC) | 358.4 ± 102.7 | 3456.2 ± 987.5 | 100 | [7] |
| PPD-SMEDDS | 1025.6 ± 289.4 | 10245.8 ± 2543.1 | ~300 | [7] |
Experimental Protocol: Preparation and Evaluation of PPD-SMEDDS
This protocol outlines the general steps for developing a PPD-SMEDDS formulation.
Materials:
-
20(S)-Protopanaxadiol (PPD)
-
Oil phase (e.g., Capmul MCM C8, Capryol 90)[2]
-
Surfactant (e.g., Kolliphor EL, Cremophor RH40)[2]
-
Co-surfactant (e.g., Transcutol P)
-
Deionized water
Procedure:
-
Screening of Excipients:
-
Determine the solubility of PPD in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[2]
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SMEDDS formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to water and note the formation of a clear or slightly bluish microemulsion.
-
Construct a ternary phase diagram to identify the optimal concentration ranges of the components that result in stable microemulsions.
-
-
Preparation of PPD-loaded SMEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Add the calculated amount of PPD to the mixture.
-
Gently heat and stir the mixture until the PPD is completely dissolved and a clear, homogenous liquid preconcentrate is formed.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the PPD-SMEDDS with water and measure the droplet size and PDI using DLS.
-
In Vitro Dissolution: Perform dissolution studies in different media (e.g., pH 1.2 HCl, phosphate buffer) using a USP dissolution apparatus and quantify the released PPD by HPLC.[2]
-
Logical Relationship: SMEDDS Bioavailability Enhancement
Caption: Mechanism of SMEDDS in enhancing PPD bioavailability.
PPD-Loaded Cubosomes with Piperine
Cubosomes are nanoparticles formed from the fragmentation of a bicontinuous cubic liquid crystalline phase, typically composed of lipids like glyceryl monoolein (GMO) and a stabilizer.[11] They can encapsulate both hydrophobic and hydrophilic drugs. Co-administration with piperine, a known inhibitor of cytochrome P450 enzymes, can further enhance bioavailability by reducing first-pass metabolism.[11][12]
Quantitative Data Summary
| Formulation | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw PPD | 73.45 | 453.21 | 100 | [11] |
| PPD-Cubosome | - | 752.33 | 166 | [11] |
| PPD-Cubosome with Piperine | 142.13 | 1123.96 | 248 | [11][12] |
Experimental Protocol: Preparation of PPD-Cubosomes with Piperine
Materials:
-
20(S)-Protopanaxadiol (PPD)
-
Piperine
-
Glyceryl monoolein (GMO)
-
Poloxamer 407
-
Ethanol
-
Deionized water
Procedure:
-
Melt GMO at 60°C.
-
Dissolve PPD and piperine (e.g., in a 1:3 molar ratio) in the molten GMO with stirring to form a homogenous mixture.[11]
-
Add Poloxamer 407 to the mixture and stir until a clear, viscous liquid is obtained.
-
Slowly add deionized water to the lipid mixture with continuous stirring to form a bulk cubic gel.
-
Fragment the bulk gel into nanoparticles by high-pressure homogenization or ultrasonication.
-
The resulting dispersion contains PPD-cubosomes loaded with piperine.
Experimental Workflow: In Vivo Pharmacokinetic Study
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Development of 20(S)-Protopanaxadiol-Loaded SNEDDS Preconcentrate Using Comprehensive Phase Diagram for the Enhanced Dissolution and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Self-microemulsifying Drug Delivery System Improved Oral Bioavailability of 20(S)-Protopanaxadiol: From Preparation to Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopanaxadiol (PPD) in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxadiol (PPD) is a key bioactive metabolite of ginsenosides, the primary active components of ginseng. As the aglycone of this compound-type saponins, PPD is formed through the metabolic activity of intestinal microflora on ginsenosides like Rb1, Rb2, and Rc. Emerging research has highlighted its significant therapeutic potential, particularly in oncology. PPD has been shown to exert potent anti-cancer effects across a variety of cancer cell lines by modulating critical cellular processes including proliferation, apoptosis, and cell cycle progression.[1][2][3][4][5] Its multifaceted mechanism of action involves the targeting of multiple signaling pathways, making it a promising candidate for further investigation in drug development.[2][3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based research. It is intended to serve as a comprehensive resource for scientists investigating the cellular and molecular effects of PPD.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HCT-116 | Colorectal Cancer | ~30 | 48 |
| SW-480 | Colorectal Cancer | >60 | 48 |
| MCF-7 | Breast Cancer | ~60 | 48 |
| HEC-1A | Endometrial Cancer | 3.5 | 24 |
| HepG2 | Hepatoblastoma | 81.35 | 24 |
| HepG2 | Hepatoblastoma | 73.5 | 48 |
| HepG2 | Hepatoblastoma | 48.79 | 72 |
| Int-407 | Embryonic Intestinal Epithelium | 23 µg/mL | Not Specified |
| Caco-2 | Colorectal Adenocarcinoma | 24 µg/mL | Not Specified |
Table 2: Effect of this compound on Apoptosis
| Cell Line | PPD Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (Annexin V+) |
| HEC-1A | 2.5 | 24 | 10.8% |
| HEC-1A | 5 | 24 | 58.1% |
| HepG2 | 40 | 24 | 17.61% |
| HepG2 | 50 | 24 | 23.44% |
| HepG2 | 60 | 24 | 65.43% |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | PPD Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HCT-116 (Control) | 0 | 48 | 28.9% | 43.3% | 19.9% |
| HCT-116 | 20 | 48 | Increased | Decreased | Decreased |
| HCT-116 (+5-FU) | 20 | 48 | 29.7% | Reduced | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound in cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of PPD on cell viability and to calculate its IC50 value.[6][7][8]
Materials:
-
This compound (PPD) stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of PPD in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the PPD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest PPD concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following PPD treatment.[9][10]
Materials:
-
PPD-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of PPD for the desired duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after PPD treatment.[11][12][13][14]
Materials:
-
PPD-treated and control cells
-
Ice-cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Culture cells in 6-well plates and treat with PPD for the specified time.
-
Harvest the cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by PPD.[15][16]
Materials:
-
PPD-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, total JNK, cleaved PARP, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After PPD treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways that are often dysregulated in cancer.[2][3][4] In melanoma cells, PPD induces apoptosis by directly targeting and activating MLK3, which in turn activates the JNK signaling pathway.[1] In colon cancer cells, PPD has been observed to suppress the NF-κB, JNK, and MAPK/ERK signaling pathways.[3][4]
General Experimental Workflow for PPD Research
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell culture model.
References
- 1. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. cdn.origene.com [cdn.origene.com]
- 16. bio-rad.com [bio-rad.com]
Protopanaxadiol (PPD) in Cancer Cell Line Studies: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Protopanaxadiol (PPD), a key bioactive metabolite of ginsenosides, in cancer cell line research. It includes detailed application notes summarizing its anti-cancer effects, structured tables of quantitative data for easy comparison, detailed experimental protocols for key assays, and diagrams of associated signaling pathways.
Application Notes
This compound (PPD) is an aglycone derivative of major ginsenosides, the primary active components of ginseng.[1] It has demonstrated significant anti-tumor effects across a variety of cancer types.[2] PPD's therapeutic potential stems from its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[3][4] Its multifaceted mechanism of action involves the modulation of several key signaling pathways crucial for cancer cell survival and progression.[2][3]
Key Anti-Cancer Activities:
-
Inhibition of Cell Proliferation: PPD has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[1][2][5] This is a critical first indicator of its potential as an anti-cancer agent.
-
Induction of Apoptosis: A primary mechanism of PPD's anti-cancer activity is the induction of apoptosis.[1][2][5] PPD can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.[5][6]
-
Cell Cycle Arrest: PPD can halt the progression of the cell cycle, typically at the G1/S phase, preventing cancer cells from dividing and proliferating.[3][4][7] This is often associated with the modulation of cell cycle regulatory proteins.[8]
-
Modulation of Signaling Pathways: The anti-cancer effects of PPD are mediated through its influence on critical signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JNK, and NF-κB pathways.[2][3][9] By targeting these pathways, PPD can disrupt the complex signaling networks that drive tumor growth and survival.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Citation |
| HCT-116 | Colon Cancer | Lower than Ginsenoside Rg3 | 48 and 72 | [4] |
| MCF-7 | Breast Cancer | 33.3 | 24 | [5] |
| HEC-1A | Endometrial Cancer | 3.5 | 24 | [1][10] |
| MOLM-13 | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| MV4-11 | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| HL-60 | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| NB4 | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| CTS | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| THP-1 | Acute Myeloid Leukemia | 20-40 | 48 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 29.5 ± 1.4 | 48 | [11] |
| THP-1 | Acute Myeloid Leukemia | 44.5 ± 1.5 | 48 | [11] |
| MV4-11 | Acute Myeloid Leukemia | 32.5 ± 1.9 | 48 | [11] |
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | PPD Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) | Incubation Time (hours) | Citation |
| MCF-7 | 0 | 8.92% | 24 | [5] |
| MCF-7 | 15 | 17.8% | 24 | [5] |
| MCF-7 | 30 | 24.5% | 24 | [5] |
| MCF-7 | 60 | 30.5% | 24 | [5] |
| HEC-1A | 0 | 0% | 24 | [1][10] |
| HEC-1A | 2.5 | 10.8% | 24 | [1][10] |
| HEC-1A | 5 | 58.1% | 24 | [1][10] |
Table 3: Cell Cycle Arrest Induced by this compound
| Cancer Cell Line | PPD Concentration (µM) | Effect on Cell Cycle | Incubation Time (hours) | Citation |
| HCT-116 | 10 | 86% to 91% increase in G1+S phase | 48 | [4] |
| HCT-116 | 15, 20, 25, 30, 35 | G1 phase arrest (concentration-dependent) | 48 | [7] |
| SW-480 | 15, 20, 25, 30, 35 | G1 phase arrest (concentration-dependent) | 48 | [7] |
| A549 | Not Specified | G0/G1 phase arrest | Not Specified | [12] |
| HCT-116 | Not Specified | G1 phase arrest | Not Specified | [13][14] |
Experimental Protocols
Detailed protocols for key experiments used to evaluate the anti-cancer effects of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PPD) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[17][18] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of PPD in culture medium. Remove the old medium from the wells and add 100 µL of the PPD dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve PPD, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of PPD that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Double Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing between viable, apoptotic, and necrotic cells with Propidium Iodide (PI).[19]
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[20]
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with PPD for the desired time, harvest both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like Propidium Iodide (PI).[21][22]
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (for fixation)[21]
-
PI staining solution (containing PI and RNase A)[23]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Harvest cells after PPD treatment and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, and the percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze the effect of PPD on the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways.[24][25]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalized to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: this compound's multi-target signaling pathways in cancer cells.
Caption: General experimental workflow for evaluating this compound's anti-cancer effects.
References
- 1. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 2. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAIL Pathway is Associated with Inhibition of Colon Cancer by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protopanaxatriol, a ginsenoside metabolite, induces apoptosis in colorectal cancer cells and arrests their cell cycle by targeting AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 20(S)-protopanaxadiol inhibits proliferation and induces apoptosis of acute myeloid leukemia cells via targeting Bcl-XL and MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20(S)-Protopanaxadiol blocks cell cycle progression by targeting epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound, an active ginseng metabolite, significantly enhances the effects of fluorouracil on colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nanocellect.com [nanocellect.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. cusabio.com [cusabio.com]
Protopanaxadiol as a Tool Compound in Neurobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protopanaxadiol (PPD) is a key bioactive metabolite of ginsenosides, the primary active components of ginseng (Panax ginseng). As a small molecule capable of crossing the blood-brain barrier, PPD has garnered significant interest in the field of neurobiology. It serves as a valuable tool compound for investigating various cellular and molecular processes in the nervous system. This document provides detailed application notes and experimental protocols for the use of 20(S)-Protopanaxadiol in neurobiological research, focusing on its neuroprotective, antidepressant-like, and neural stem cell-modulating properties.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₀H₅₂O₃ | N/A |
| Molecular Weight | 460.7 g/mol | N/A |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO | [1] |
Applications in Neurobiology
Neuroprotection Against Excitotoxicity
PPD has demonstrated significant neuroprotective effects against glutamate-induced excitotoxicity, a common mechanism in various neurodegenerative diseases.[2] It mitigates neuronal damage by reducing oxidative stress and preserving mitochondrial function.[2][3][4]
Key Mechanisms:
-
Inhibition of Reactive Oxygen Species (ROS) Production: PPD treatment has been shown to decrease the accumulation of ROS induced by glutamate exposure.[2]
-
Preservation of Mitochondrial Integrity: PPD helps maintain the mitochondrial membrane potential (MMP) and mitochondrial mass, preventing apoptosis.[2][4]
-
Anti-Apoptotic Effects: PPD suppresses apoptosis by inhibiting nuclear condensation and reducing the number of Annexin V-positive cells.[2][4]
Antidepressant-like Effects
PPD exhibits antidepressant-like properties in preclinical models of depression, such as those induced by chronic corticosterone administration.[5][6] Its mechanisms of action involve the modulation of key signaling pathways implicated in mood regulation.
Key Signaling Pathways Modulated:
-
SIRT1/PGC-1α Pathway: PPD can attenuate mitochondrial dysfunction and apoptosis in depressive models by modulating this pathway.[5][7]
-
GSK-3β–CREB–BDNF Pathway: PPD has been shown to inhibit glycogen synthase kinase 3β (GSK-3β) activity, leading to the activation of the CREB–BDNF signaling cascade, which is crucial for neuronal plasticity and antidepressant responses.[6]
Modulation of Neural Stem Cell (NSC) Fate
PPD influences the proliferation and differentiation of neural stem cells, suggesting its potential in regenerative neurology. The effects of PPD on NSCs appear to be context-dependent, with some studies reporting pro-differentiation and anti-proliferative effects, while others show an increase in proliferation.
Reported Effects:
-
Promotion of Neuronal Differentiation: PPD can induce NSCs to differentiate into neurons, as evidenced by increased expression of neuronal markers like βIII-tubulin and MAP2.[1][8] This is potentially mediated by inducing autophagy and cell cycle arrest.[1][9]
-
Modulation of Proliferation: One study found that PPD decreased NSC proliferation, arresting the cell cycle in the G0/G1 and G2/M phases.[1][9] Conversely, another study reported that PPD promoted NSC proliferation and migration.[8]
-
Wnt/GSK-3β/β-catenin Pathway Involvement: The effects of PPD on NSC proliferation and differentiation have been linked to the activation of the Wnt/GSK-3β/β-catenin pathway.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for PPD in various neurobiology-focused assays.
Table 1: In Vitro Efficacy and Potency of this compound
| Assay | Cell Line/System | Effect | Concentration/Value | Reference |
| Cell Viability (Cytotoxicity) | Neural Stem Cells | IC50 | 180.0 ± 10.2 µM | [1] |
| Neuroprotection (Glutamate-induced excitotoxicity) | PC12 cells | Significant protection | 5, 10, 20 µM | [2][3] |
| NSC Proliferation | Neural Stem Cells | Increased proliferation | 10, 20, 40 µM | [8] |
| NSC Differentiation | Neural Stem Cells | Increased neuronal differentiation | 10, 20, 40 µM | [8] |
| Inhibition of NMDA Receptor Current | Rat NMDA receptor in oocytes | No significant inhibition | Up to 100 µM | [10][11] |
Note: The related compound Protopanaxatriol (PPT), not PPD, was found to inhibit NMDA receptor-mediated ion currents with an IC50 of 48.1 ± 4.6 μM.[10][11]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | PPD Dosage | Key Findings | Reference |
| Mice | MPTP-induced Parkinson's Disease | 20 mg/kg (gavage) | Attenuated behavioral deficits and dopaminergic neuron injury. | [12] |
| Rats | Chronic Unpredictable Mild Stress (Depression) | Not specified | Ameliorated depressive-like behavior. | [6] |
| Mice | Corticosterone-induced Depression | High dose (not specified) | Alleviated depressive-like behaviors and structural plasticity damage. | [13] |
Experimental Protocols
Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity in PC12 Cells
This protocol is adapted from studies demonstrating the neuroprotective effects of PPD.[2][4]
Materials:
-
PC12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Glutamate
-
20(S)-Protopanaxadiol (PPD)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Hoechst 33342 stain
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 5 x 10³ cells/well for viability assays or in other appropriate culture vessels for other assays. Allow cells to adhere for 24 hours.
-
PPD Pre-treatment: Treat the cells with varying concentrations of PPD (e.g., 5, 10, 20 µM) for 2 hours.
-
Glutamate-Induced Excitotoxicity: After pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Apoptosis Assessment (Hoechst Staining):
-
Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes.
-
Observe nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.
-
-
Apoptosis Assessment (Annexin V-FITC Flow Cytometry):
-
Harvest the cells and resuspend in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry.
-
Protocol 2: Induction of Neuronal Differentiation in Neural Stem Cells (NSCs)
This protocol is based on studies investigating the role of PPD in NSC fate determination.[1][8]
Materials:
-
Neural Stem Cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
NSC differentiation medium (e.g., proliferation medium without EGF and bFGF)
-
20(S)-Protopanaxadiol (PPD)
-
Poly-D-lysine coated culture plates
-
Primary antibodies: anti-βIII-tubulin, anti-MAP2 (neuronal markers), anti-GFAP (astrocyte marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
NSC Culture: Culture NSCs as neurospheres in proliferation medium.
-
Cell Seeding for Differentiation: Dissociate neurospheres into single cells and seed them onto poly-D-lysine coated plates at an appropriate density in proliferation medium.
-
Induction of Differentiation: After 24 hours, switch to differentiation medium containing various concentrations of PPD (e.g., 10, 20, 40 µM).
-
Culture: Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of differentiated cells using a fluorescence microscope.
-
Protocol 3: Western Blot for Wnt/GSK-3β/β-catenin Pathway Analysis
This protocol is for assessing the effect of PPD on key proteins in the Wnt/GSK-3β/β-catenin signaling pathway.[8]
Materials:
-
Cell lysates from PPD-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSK-3β, anti-phospho-GSK-3β (Ser9), anti-β-catenin, anti-active-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualization of Signaling Pathways and Workflows
Glutamate-Induced Excitotoxicity and PPD's Protective Mechanism
Caption: PPD's neuroprotective mechanism against glutamate excitotoxicity.
PPD's Modulation of the Wnt/GSK-3β/β-catenin Pathway in NSCs
Caption: PPD activates the Wnt pathway by inhibiting GSK-3β.
Experimental Workflow for Assessing PPD's Neuroprotective Effects
Caption: Workflow for evaluating PPD's neuroprotective effects.
Conclusion
This compound is a versatile and potent tool compound for neurobiological research. Its demonstrated effects on neuroprotection, mood-related pathways, and neural stem cell biology make it an invaluable asset for studying the underlying mechanisms of neurological disorders and for the development of novel therapeutic strategies. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize PPD in their experimental paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protopanaxadiols Eliminate Behavioral Impairments and Mitochondrial Dysfunction in Parkinson’s Disease Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside this compound protects adult retinal pigment epithelial-19 cells from chloroquine by modulating autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-protopanaxadiol promotes the migration, proliferation, and differentiation of neural stem cells by targeting GSK-3β in the Wnt/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside 20(S)-protopanaxadiol attenuates depressive-like behaviour and neuroinflammation in chronic unpredictable mild stress-induced depressive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside metabolite 20(S)‑this compound promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20(S)- this compound suppresses hepatic stellate cell activation via WIF1 demethylation-mediated inactivation of the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mouse model of depression induced by repeated corticosterone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Troubleshooting & Optimization
improving Protopanaxadiol solubility for in vitro experiments
Welcome to the technical support center for Protopanaxadiol (PPD) solubility. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of PPD for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of PPD in your research.
Troubleshooting Guide: Common Issues with PPD Solubility
Q1: My PPD is precipitating after I add it to my cell culture medium. What should I do?
A1: PPD precipitation in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here are several steps to troubleshoot this problem:
-
Check Your Stock Solution: Ensure your PPD stock solution is completely dissolved and free of any precipitate before diluting it into your media.[1] If you observe crystals in your stock, gentle warming in a 37°C water bath and/or sonication may help redissolve the compound.[1]
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[1]
-
Method of Dilution: When preparing your working solution, add the PPD stock solution to the pre-warmed cell culture medium while gently swirling. This promotes rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.[1]
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins that can sometimes contribute to the precipitation of small molecules.[1] If you suspect an interaction, you can test the solubility of PPD in a simpler buffered saline solution (e.g., PBS) at the same final concentration.[1]
-
Temperature: Avoid repeated freeze-thaw cycles of your stock solution, as temperature shifts can cause high-molecular-weight plasma proteins in serum-containing media to precipitate, which may in turn affect PPD solubility.[2]
Q2: I'm observing turbidity in my cell culture medium after adding PPD, but I don't see distinct crystals. What could be the cause?
A2: Turbidity in cell culture media can be caused by factors other than crystalline precipitation of the compound itself.
-
Contamination: Bacterial, fungal, or yeast contamination can cause turbidity.[3] It is crucial to visually inspect the culture under a microscope to rule out microbial contamination.[3]
-
Media Component Precipitation: High concentrations of salts or proteins in the media can lead to the formation of insoluble molecules.[1][2] For instance, calcium salts are prone to precipitation.[2][3]
-
Interaction with Serum: If you are using a serum-containing medium, the high protein concentration can sometimes lead to the formation of fine precipitates, especially with changes in temperature or pH.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound (PPD) is a lipophilic compound with poor aqueous solubility.[4][5][6] Its solubility in common solvents is as follows:
| Solvent | Solubility | Notes |
| DMSO | 92 mg/mL (199.68 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
| Ethanol | 33 mg/mL | Sonication may be required to achieve complete dissolution.[8] |
| Water | Insoluble | [7] |
Q2: What are the most effective methods to improve the aqueous solubility of PPD for in vitro studies?
A2: Several formulation strategies can significantly enhance the aqueous solubility and stability of PPD for in vitro experiments. These include:
-
Phospholipid Complexes: Forming a complex of PPD with phospholipids can increase its hydrophilicity and lipophilicity.[4][5][6]
-
Nanoformulations: Techniques such as nanosuspensions, nanoparticles, and nanoemulsions can increase the surface area of PPD, leading to improved dissolution.[4][9]
-
Micelles: Encapsulating PPD within micelles can improve its solubility in aqueous solutions.[10][11]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form host-guest inclusion complexes with PPD, enhancing its aqueous solubility.[12][13]
-
Solid Dispersions: Creating solid dispersions of PPD in a carrier polymer can improve its dissolution rate.[14]
Q3: What is the expected increase in aqueous solubility with these methods?
A3: The following table summarizes the reported improvements in PPD solubility using different formulation strategies.
| Formulation Method | Fold Increase in Aqueous Solubility | Reference |
| Phospholipid Complex (PPD-PLC) | 6.53-fold | [4][5][6] |
| Mixed Micelles | From 3 µg/mL (free PPD) to 192.41 µg/mL | [10] |
| Nanosuspensions | Maximum concentration can reach 100 mg/mL | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound (PPD) powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of PPD powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[15]
-
Vortex the tube until the PPD is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the stock solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[16]
-
Protocol 2: Preparation of PPD-Phospholipid Complex (PPD-PLC)
This protocol is a generalized procedure based on the principles of solvent evaporation.
-
Materials: this compound (PPD), Phospholipid (e.g., soy lecithin), Ethanol, Deionized water.
-
Procedure:
-
Dissolve PPD and the phospholipid in a specific molar ratio (e.g., 1:1, 1:2) in ethanol in a round-bottom flask.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
The resulting film is hydrated with deionized water or a buffer solution by gentle rotation.
-
The resulting suspension is then typically sonicated or homogenized to reduce the particle size and form a uniform dispersion of the PPD-PLC.
-
Signaling Pathways and Experimental Workflows
PPD's Impact on Cancer Cell Signaling Pathways
This compound has been shown to inhibit tumor growth by targeting multiple cancer signaling pathways.[17][18] The diagram below illustrates the key pathways affected by PPD in cancer cells.
Caption: PPD inhibits pro-survival pathways and induces pro-apoptotic pathways.
General Workflow for Improving PPD Solubility for In Vitro Assays
The following diagram outlines a logical workflow for selecting and preparing a suitable PPD formulation for in vitro experiments.
Caption: A stepwise approach to enhancing PPD solubility for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. selleckchem.com [selleckchem.com]
- 8. (20S)-Protopanaxadiol | Reactive Oxygen Species | P-gp | TargetMol [targetmol.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. researchgate.net [researchgate.net]
- 15. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Protopanaxadiol Synthesis Technical Support Center
Welcome to the technical support center for Protopanaxadiol (PPD) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PPD synthesis experiments, whether through chemical hydrolysis of ginsenosides or biosynthetic routes using engineered microorganisms.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound (PPD) synthesis.
Chemical Synthesis: Hydrolysis of Ginsenosides
Question 1: Why is my PPD yield low after acid hydrolysis of ginsenosides?
Answer:
Low yields during acid hydrolysis are frequently due to the degradation of the PPD molecule under harsh acidic conditions or incomplete reaction. Common issues include:
-
Side Product Formation: The presence of a hydroxyl group at the C-20 position and a double bond in the side chain of the PPD aglycone makes it susceptible to side reactions in acidic environments. These can include:
-
Epimerization: Formation of 20(R)-PPD from the naturally occurring 20(S)-PPD.
-
Hydration: Addition of water across the double bond in the side chain.[1]
-
Dehydration and Cyclization: Leading to the formation of various degradation products.
-
-
Incomplete Hydrolysis: Insufficient reaction time, temperature, or acid concentration can result in only partial removal of sugar moieties from the ginsenoside backbone.
-
Product Loss During Workup: PPD has limited water solubility, and significant amounts can be lost during aqueous washing steps if the pH is not controlled or if emulsions form.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Acid Concentration and Type: Test a range of milder acidic conditions. Some studies suggest that using organic acids like citric acid or acidic amino acids can lead to higher yields and fewer side products compared to strong mineral acids like HCl.[2][3][4]
-
Temperature and Time: Lower the reaction temperature and shorten the duration to minimize the formation of degradation products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
-
-
Analyze for Side Products: Use HPLC-MS to identify the presence of common side products like 20(R)-PPD or hydrated PPD derivatives.[1][5] The presence of these indicates that the reaction conditions are too harsh.
-
Improve Workup Procedure:
-
Neutralize the reaction mixture carefully before extraction.
-
Use a minimal amount of water for washing to reduce product loss.
-
Employ brine washes to break emulsions and improve phase separation.
-
Question 2: My PPD yield is low and I still have starting material present after alkaline hydrolysis. What could be the cause?
Answer:
Alkaline hydrolysis is generally milder than acid hydrolysis and produces fewer side products.[1] However, it can often suffer from incomplete reactions.
-
Insufficient Reaction Conditions: The glycosidic bonds in ginsenosides are more resistant to alkaline hydrolysis than to acid hydrolysis. The reaction may require higher temperatures, longer reaction times, or a higher concentration of the base to proceed to completion. Even under optimized conditions, complete hydrolysis of all sugar residues, especially the inner ones, can be challenging.[1]
-
Poor Solubility of Substrate: Total ginsenoside extracts can be a complex mixture with varying solubilities in the reaction solvent, which can limit their availability for the reaction.
Troubleshooting Steps:
-
Increase Reaction Severity:
-
Gradually increase the concentration of the base (e.g., KOH or NaOH).
-
Extend the reaction time, monitoring the disappearance of starting material and intermediates by TLC or HPLC.
-
Increase the reaction temperature, but be mindful of potential side reactions at very high temperatures.
-
-
Improve Substrate Solubility:
-
Consider using a co-solvent system to improve the solubility of the ginsenoside extract.
-
Ensure vigorous stirring to maximize the contact between the reactants.
-
-
Consider a Two-Step Hydrolysis: A combination of enzymatic hydrolysis to remove outer sugar moieties followed by a milder chemical hydrolysis could be a more effective strategy.
Biosynthesis in Engineered Yeast
Question 1: My engineered yeast strain is producing very little or no PPD. What are the common bottlenecks?
Answer:
Low PPD yield in engineered yeast is typically due to one or more of the following factors:
-
Insufficient Precursor Supply: The biosynthesis of PPD relies on the mevalonate (MVA) pathway to produce the precursor farnesyl pyrophosphate (FPP). The native MVA pathway in yeast is tightly regulated and may not produce enough FPP to support high-level PPD production.
-
Low Activity of Heterologous Enzymes: The key enzymes in the PPD biosynthetic pathway, particularly dammarenediol-II synthase (DS) and this compound synthase (PPDS, a cytochrome P450 enzyme), are from plants and may not express or function optimally in yeast. Cytochrome P450 enzymes, in particular, require an efficient partnership with a cytochrome P450 reductase (CPR) for their activity.
-
Competition with Native Pathways: The precursor FPP is also used for the synthesis of essential molecules in yeast, such as sterols (e.g., ergosterol) and dolichols. These native pathways compete with the PPD pathway for the limited FPP pool.
-
Suboptimal Fermentation Conditions: Factors such as medium composition, pH, temperature, and oxygen availability can significantly impact yeast metabolism and, consequently, PPD production.
Troubleshooting Steps:
-
Diagnose the Bottleneck:
-
Precursor Limitation: Analyze your fermentation broth for the accumulation of intermediates in the MVA pathway (e.g., mevalonate) or the absence of the direct PPD precursor, dammarenediol-II. This suggests a bottleneck upstream of the heterologous pathway.
-
Enzyme Inefficiency: If dammarenediol-II is accumulating but little to no PPD is being produced, this points to a problem with the PPD synthase (PPDS) or its reductase partner (CPR).
-
Toxicity: High concentrations of PPD or its intermediates can be toxic to the yeast cells, leading to growth inhibition and reduced productivity.
-
-
Genetic Engineering Strategies:
-
Boost Precursor Supply: Overexpress key, rate-limiting enzymes of the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1) and FPP synthase (ERG20).
-
Enhance Enzyme Activity:
-
Optimize the codon usage of the plant-derived genes for yeast expression.
-
Co-express a robust cytochrome P450 reductase (CPR), often from Arabidopsis thaliana or Panax ginseng, to ensure efficient electron transfer to the PPD synthase.
-
Consider protein engineering of the PPD synthase to improve its stability and catalytic efficiency in yeast.
-
-
Reduce Competition: Down-regulate the expression of genes in competing pathways, such as the gene for squalene synthase (ERG9), which diverts FPP to sterol biosynthesis.
-
-
Optimize Fermentation Conditions:
-
Medium Composition: Optimize the carbon and nitrogen sources. For example, using galactose as a carbon source can induce the expression of genes under the control of GAL promoters.
-
Temperature: Maintain the optimal growth temperature for your yeast strain, typically around 30°C.
-
Oxygenation: Ensure adequate aeration, as cytochrome P450 enzymes require oxygen for their catalytic activity.
-
Question 2: My yeast strain grows well, but the PPD titer is still low. How can I further improve the yield?
Answer:
Once the basic pathway is functional, further improvements in PPD titer can be achieved by fine-tuning the cellular environment and fermentation strategy.
-
Cofactor Imbalance: The PPD synthase is a P450 enzyme that requires NADPH as a cofactor. A limited supply of NADPH can be a significant bottleneck.
-
Sub-optimal Enzyme Ratios: The relative expression levels of the different enzymes in the pathway (DS, PPDS, CPR, and the MVA pathway enzymes) can impact the overall flux.
-
Subcellular Localization: P450 enzymes are typically localized to the endoplasmic reticulum (ER). An underdeveloped ER may not be able to accommodate high levels of these enzymes, leading to misfolding and degradation.
Troubleshooting Steps:
-
Enhance NADPH Supply: Overexpress genes that are involved in NADPH regeneration, such as those in the pentose phosphate pathway.
-
Tune Gene Expression: Use a library of promoters with different strengths to control the expression of each gene in the pathway. This allows for the fine-tuning of enzyme ratios to achieve a balanced metabolic flux.
-
Engineer the Endoplasmic Reticulum: Overexpress genes that promote the proliferation of the ER, which can improve the proper folding and activity of the PPD synthase.
-
Implement Fed-Batch Fermentation: A fed-batch strategy, where nutrients are fed continuously or intermittently to the culture, can help to maintain optimal growth and production conditions over a longer period, preventing the accumulation of inhibitory byproducts and overcoming nutrient limitations.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for PPD from chemical hydrolysis of ginsenosides? A1: The yield can vary significantly depending on the method and the source of the ginsenosides. Alkaline hydrolysis is reported to have yields that do not exceed 80%, often with low productivity.[6] Acid hydrolysis can have even lower yields, sometimes below 15%, due to the formation of side products.[1]
Q2: What are the advantages of biosynthetic PPD production over chemical synthesis? A2: Biosynthesis offers several advantages, including the potential for higher yields, greater sustainability (using renewable feedstocks), and a more environmentally friendly process. It also allows for the de novo synthesis of PPD, avoiding the reliance on plant-sourced ginsenosides.
Q3: How can I confirm the identity and purity of my synthesized PPD? A3: The identity and purity of PPD should be confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q4: Is PPD toxic to the yeast cells used in biosynthesis? A4: High concentrations of PPD and other terpenoids can be toxic to yeast cells, primarily by disrupting the cell membrane. This can be a limiting factor in achieving very high titers. Strategies to mitigate toxicity include in situ product removal or engineering the yeast for improved tolerance.
Q5: What is the role of the cytochrome P450 reductase (CPR)? A5: Cytochrome P450 enzymes, like PPD synthase, require a partner protein called a cytochrome P450 reductase (CPR) to transfer electrons from a cofactor (NADPH) to the P450. This electron transfer is essential for the catalytic activity of the P450 enzyme. Therefore, co-expressing a compatible and efficient CPR is crucial for high-level PPD production in yeast.
Data Presentation
Table 1: Comparison of this compound (PPD) Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield | Key Advantages | Key Challenges |
| Acid Hydrolysis | Ginsenoside Extract | < 15% - 40% | Simple procedure | Formation of side products, low yield |
| Alkaline Hydrolysis | Ginsenoside Extract | Up to 80% | Fewer side products than acid hydrolysis | Incomplete reaction, low productivity |
| Enzymatic Hydrolysis | Ginsenoside Extract | Variable, can be high | High specificity, mild conditions | Enzyme cost and stability |
| Yeast Biosynthesis | Glucose/Simple Sugars | > 10 g/L (in fermenters) | Sustainable, de novo synthesis, high potential yield | Complex strain engineering, process optimization required |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Total Ginsenosides for PPD Synthesis
Objective: To produce this compound (PPD) by hydrolyzing a total ginsenoside extract under alkaline conditions.
Materials:
-
Total ginsenoside extract
-
n-Butanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
1% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the total ginsenoside extract in n-butanol.
-
Add solid NaOH or KOH to the solution.
-
Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Maintain the reaction at reflux for 24-48 hours. Monitor the reaction progress by periodically taking a small aliquot, quenching it, and analyzing by TLC.
-
After the reaction is complete (as determined by the disappearance of starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with:
-
Deionized water (2x)
-
1% HCl solution (2x)
-
5% NaHCO₃ solution (1x)
-
Brine (1x)
-
-
Dry the organic phase (n-butanol) over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain a crude oily residue.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to separate PPD from Protopanaxatriol (PPT) and other impurities.
-
Combine the fractions containing pure PPD (as determined by TLC) and concentrate under reduced pressure to obtain the final product.
-
Confirm the identity and purity of the PPD by HPLC, MS, and NMR.
Protocol 2: Shake Flask Cultivation of Engineered S. cerevisiae for PPD Production
Objective: To produce PPD using an engineered yeast strain in a shake flask culture.
Materials:
-
Engineered S. cerevisiae strain harboring the PPD biosynthesis pathway
-
Appropriate yeast growth medium (e.g., YPD or a defined synthetic medium with a suitable carbon source like glucose or galactose)
-
Baffled shake flasks
-
Incubator shaker
-
Spectrophotometer
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into a small volume (5-10 mL) of the chosen growth medium.
-
Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours until the culture is turbid.
-
-
Production Culture:
-
Inoculate a larger volume of fresh medium in a baffled shake flask (e.g., 50 mL of medium in a 250 mL flask) with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
If using an inducible promoter system (e.g., GAL promoter), grow the cells initially in a medium with a non-inducing carbon source (like glucose) to a desired cell density (e.g., OD₆₀₀ of 1.0), then pellet the cells by centrifugation, wash with sterile water, and resuspend in a medium containing the inducing carbon source (e.g., galactose).
-
Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 72-120 hours.
-
-
Extraction:
-
After the fermentation, transfer the culture to a centrifuge tube and pellet the cells.
-
To extract PPD, which can be both intracellular and secreted, add an equal volume of ethyl acetate to the entire culture (broth and cells).
-
Vortex vigorously for 5-10 minutes to ensure thorough extraction.
-
Separate the organic phase from the aqueous phase by centrifugation.
-
Transfer the organic (top) layer to a fresh tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample for PPD concentration using HPLC with a suitable standard curve.
-
Visualizations
Caption: Engineered biosynthetic pathway for this compound (PPD) in S. cerevisiae.
Caption: Troubleshooting workflow for low PPD yield.
Caption: Regulatory signaling pathways in ginsenoside biosynthesis.
References
Protopanaxadiol (PPD) Aqueous Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Protopanaxadiol (PPD) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PPD) precipitating out of my aqueous solution?
A1: this compound (PPD) is known for its poor water solubility.[1][2] Precipitation is a common issue and can be attributed to its lipophilic nature. The clinical application of PPD is often limited by this weak aqueous solubility.[1][2] To address this, consider using solubility enhancement techniques.
Q2: What factors can cause the degradation of PPD in my aqueous solution?
A2: The stability of PPD in aqueous solutions can be influenced by several factors, including:
-
pH: Extreme pH values can lead to the degradation of similar compounds.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation processes.[3][5][6]
-
Light: Exposure to light can contribute to the degradation of photosensitive compounds.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[5]
Q3: What are the likely degradation products of PPD in an aqueous environment?
A3: PPD is the aglycone of this compound-type ginsenosides.[7][8] The degradation of related ginsenosides in aqueous solutions involves hydrolysis, oxidation, and dehydration.[5] This suggests that PPD in an aqueous solution may degrade into various oxidized and dehydrated forms. The degradation of ginsenoside Rg5, a related compound, results in four distinct stereoisomers.[5]
Q4: How can I improve the stability and solubility of PPD in my aqueous preparations?
A4: Several formulation strategies can enhance the solubility and stability of PPD:
-
Phospholipid Complexes: Forming a phospholipid complex with PPD (PPD-PLC) has been shown to significantly increase its aqueous solubility and stability.[1][2]
-
Nanocrystals: Reducing the particle size to the nano-scale can improve the dissolution rate and bioavailability of poorly soluble drugs like PPD.[9]
-
Co-solvents: The use of water-miscible organic solvents can improve the solubility of hydrophobic compounds.[10]
-
Complexation: Utilizing complexing agents can enhance the solubility of poorly soluble drugs.[10]
Q5: What analytical methods are suitable for monitoring PPD stability?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying PPD and its degradation products.[5][7][11][12][13] These techniques offer high sensitivity and accuracy for stability-indicating assays.[13]
Troubleshooting Guides
Problem: PPD Precipitation in Aqueous Solution
| Possible Cause | Troubleshooting Step |
| Poor intrinsic solubility | Increase the hydrophilicity and lipophilicity by preparing a phospholipid complex.[1][2] |
| Formulate PPD as nanocrystals to increase the surface area and dissolution rate.[9] | |
| Introduce a co-solvent system.[10] | |
| Incorrect pH | Adjust the pH of the solution. Stability is often optimal in a slightly acidic to neutral pH range for similar compounds.[3][4] |
Problem: PPD Degradation Observed in Stability Studies
| Possible Cause | Troubleshooting Step |
| Hydrolysis/Oxidation | Protect the solution from light and oxygen. Store under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Optimize the pH of the solution.[3] | |
| Thermal Degradation | Store the solution at lower temperatures (e.g., 2-8°C or frozen). Avoid high temperatures during preparation and storage.[5][6] |
| Conduct experiments at controlled, lower temperatures. |
Quantitative Data Summary
Table 1: Enhancement of PPD Solubility with Phospholipid Complex (PPD-PLC)
| Parameter | Free PPD | PPD-PLC | Fold Increase |
| Equilibrium Solubility in Water | Not specified | 6.53-times higher | 6.53 |
| Equilibrium Solubility in n-octanol | Not specified | 1.53-times higher | 1.53 |
Data synthesized from studies on PPD-phospholipid complexes.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound (PPD) from Total Ginsenosides
This protocol describes a method for obtaining PPD via alkaline cleavage of total ginsenosides.[14]
-
Reaction Setup: In a 500 mL round bottom flask, combine 2.0 g of total ginsenosides, 250 mL of n-butanol (n-BuOH), and 10 g of sodium hydroxide.
-
Heating: Heat the mixture to 130°C with stirring under an argon atmosphere for 48 hours.
-
Cooling and Washing: Allow the reaction mixture to cool to room temperature. Wash the mixture sequentially with 100 mL of water (2x), 100 mL of 1% HCl (2x), 5% NaHCO₃, and brine.
-
Drying and Evaporation: Dry the organic phase over MgSO₄. Remove the solvent under reduced pressure to obtain a sticky oil.
-
Purification: Purify the resulting oil using a silica gel column to yield PPD.
Protocol 2: Stability Analysis of PPD using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general workflow for assessing PPD stability.
-
Sample Preparation: Prepare aqueous solutions of PPD at known concentrations. Subject the solutions to various stress conditions (e.g., different pH values, temperatures, and light exposure) for specific time intervals.
-
HPLC System: Use a standard HPLC system equipped with a suitable C18 column.
-
Mobile Phase: A common mobile phase for ginsenoside analysis is a gradient of acetonitrile and water.
-
Detection: Monitor the elution of PPD and its degradation products using a UV or photodiode array (PDA) detector.[13]
-
Quantification: Create a calibration curve using PPD standards of known concentrations. Quantify the amount of PPD remaining at each time point to determine the degradation rate.
Visualizations
References
- 1. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protopanaxadiol (PPD) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Protopanaxadiol (PPD) in in vivo experimental models.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound (PPD) in mice or rats?
The effective dose of PPD in vivo can vary significantly depending on the animal model, administration route, and the specific therapeutic area being investigated. Based on published studies, a general starting point for oral administration in mice is in the range of 20-50 mg/kg daily. For instance, doses of 30 mg/kg have been used to inhibit tumor growth in xenograft models[1][2]. In some studies, doses up to 80 mg/kg have been administered without apparent toxicity[3][4]. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
2. What is the bioavailability of PPD and how can it be improved?
This compound has low oral bioavailability, which has been estimated to be around 28.5% in rats[5]. This is primarily due to its poor water solubility and extensive first-pass metabolism in the liver and intestines. To enhance oral bioavailability, researchers have explored various formulation strategies, including the development of nanocrystals, phospholipid complexes, and self-assembled liquid crystalline nanoparticles[6][7][8][9]. These formulations can improve the dissolution rate and absorption of PPD.
3. What are the common administration routes for PPD in animal studies?
The most common route of administration for PPD in in vivo studies is oral gavage. Intravenous (i.v.) injection is also used, particularly for pharmacokinetic studies to determine absolute bioavailability[5]. Subcutaneous injection has also been reported in some studies[4]. The choice of administration route will depend on the experimental goals.
4. What vehicle can be used to dissolve and administer PPD?
Due to its hydrophobic nature, PPD is poorly soluble in aqueous solutions. For oral administration, PPD can be suspended in vehicles such as a mixture of ethanol, propylene glycol, and water. One study utilized a vehicle composed of ethanol: propylene glycol: water in a 2:7:1 (v/v/v) ratio for oral gavage. For intravenous administration, a solution can be prepared by dissolving PPD in DMSO and then serially diluting with Tween 80 and physiological saline (e.g., DMSO:Tween 80:physiological saline at a 0.5:0.5:9 v/v/v ratio)[6]. For subcutaneous injections, a vehicle solution of 0.1% DMSO diluted in PBS has been used[4]. It is essential to ensure the final concentration of organic solvents is non-toxic to the animals.
5. Is PPD toxic at therapeutic doses?
Several studies have reported that PPD is well-tolerated at effective therapeutic doses in animal models. For example, in a study on endometrial cancer xenografts, PPD at doses of 10, 40, and 80 mg/kg did not cause any death or weight loss in the mice[3]. Another study showed no signs of toxicity or weight loss in mice treated with 70 mg/kg of PPD daily. However, it is always recommended to conduct a preliminary toxicity study with a small cohort of animals to assess the safety of the chosen dose and formulation in your specific animal model.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no efficacy of PPD in vivo. | 1. Poor Bioavailability: PPD has low oral bioavailability due to poor solubility and first-pass metabolism. 2. Inadequate Dosage: The administered dose may be too low to reach therapeutic concentrations in the target tissue. 3. Formulation Issues: The PPD may not be adequately dissolved or suspended in the vehicle, leading to inconsistent dosing. | 1. Improve Formulation: Consider using a formulation designed to enhance bioavailability, such as nanocrystals or a phospholipid complex[6][7]. 2. Optimize Dose: Perform a dose-escalation study to identify a more effective dose. 3. Check Formulation Protocol: Ensure your PPD formulation is prepared correctly and is stable. Visually inspect for precipitation before each administration. |
| Precipitation of PPD in the formulation. | Poor Solubility: PPD is highly hydrophobic and can precipitate out of aqueous-based vehicles, especially at higher concentrations. | 1. Use Co-solvents: Employ a vehicle containing co-solvents like DMSO, ethanol, or propylene glycol. 2. Reduce Concentration: If possible, lower the concentration of PPD in the formulation and increase the administration volume (within acceptable limits for the animal). 3. Sonication: Use sonication to aid in the dissolution of PPD in the vehicle. |
| Animal distress or mortality after administration. | 1. Vehicle Toxicity: The vehicle, especially if it contains high concentrations of organic solvents like DMSO or ethanol, may be toxic to the animals. 2. Acute Toxicity of PPD: Although generally well-tolerated, high doses of PPD could have acute toxic effects. | 1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the vehicle itself. 2. Reduce Solvent Concentration: Minimize the concentration of organic solvents in your final formulation. 3. Conduct a Pilot Toxicity Study: Test a range of doses in a small number of animals to determine the maximum tolerated dose (MTD). |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate preparation of the PPD formulation or incomplete suspension can lead to variable dosing between animals. 2. Interspecies and Individual Differences: There can be significant pharmacokinetic variability between different animal species and even between individual animals of the same species. | 1. Ensure Homogeneous Suspension: If using a suspension, ensure it is well-mixed before drawing each dose. 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability. 3. Standardize Procedures: Maintain consistency in all experimental procedures, including animal handling, time of administration, and sample collection. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Disease/Condition | Administration Route | Dosage | Observed Effects | Reference |
| Athymic nude mice | Colon Cancer (HCT116 xenograft) | Not specified | 30 mg/kg | Significantly reduced tumor size | [1][2] |
| Athymic nude mice | Endometrial Cancer (HEC-1A xenograft) | Subcutaneous | 10, 40, 80 mg/kg | Dose-dependent inhibition of tumor growth | [3][4] |
| C57BL/6 mice | Pulmonary Fibrosis | Not specified | Not specified | Higher survival rate, reduced fibrotic hallmarks | [10] |
| Mice | Depression (CUMS model) | Not specified | 40 mg/kg | Ameliorated depressive symptoms | [11] |
| Mice | Parkinson's Disease (MPTP model) | Intragastric | 20 mg/kg | Alleviated behavioral deficits |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (17.5 mg/kg) | Oral Gavage (35 mg/kg) | Reference |
| Cmax (ng/mL) | - | 1,120 ± 290 | [5] |
| Tmax (h) | - | 2.3 ± 1.2 | [5] |
| AUC (0-t) (ng·h/mL) | 3,920 ± 860 | 6,250 ± 1,510 | [5] |
| Absolute Bioavailability (%) | - | 28.5 | [5] |
Experimental Protocols
Protocol 1: Preparation of PPD for Oral Gavage
Materials:
-
This compound (PPD) powder
-
Ethanol (100%)
-
Propylene glycol
-
Sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of PPD powder.
-
Prepare the vehicle solution by mixing ethanol, propylene glycol, and sterile water in a 2:7:1 (v/v/v) ratio.
-
Add the PPD powder to the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.
-
If PPD is not fully dissolved, sonicate the mixture in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure that the PPD is fully dissolved or forms a homogenous suspension before administration.
-
If a suspension is formed, ensure it is well-mixed immediately before drawing each dose to ensure consistent administration.
Protocol 2: Preparation of PPD for Intravenous Injection
Materials:
-
This compound (PPD) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of PPD powder.
-
Dissolve the PPD in a small volume of DMSO.
-
In a separate tube, prepare a vehicle solution by mixing Tween 80 and physiological saline. A common ratio is 0.5% Tween 80 in saline.
-
Slowly add the PPD-DMSO solution to the Tween 80-saline solution while vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept low (typically below 5%) to minimize toxicity.
-
The final formulation should be a clear solution. If any precipitation is observed, the formulation should be prepared again.
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: PPD's modulation of key cancer signaling pathways.
Caption: PPD's neuroprotective effects via the SIRT1/PGC-1α pathway.
References
- 1. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. 20(S)-Protopanaxadiol Phospholipid Complex: Process Optimization, Characterization, In Vitro Dissolution and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced oral absorption of 20(S)-protopanaxadiol by self-assembled liquid crystalline nanoparticles containing piperine: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of 20(S)-protopanaxadiol nanocrystals to improve oral bioavailability and brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginseng saponin metabolite 20(S)-protopanaxadiol relieves pulmonary fibrosis by multiple-targets signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
addressing matrix effects in Protopanaxadiol mass spectrometry
Welcome to the technical support center for Protopanaxadiol (PPD) mass spectrometry analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound (PPD) analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the context of PPD analysis, components of biological samples like plasma, urine, or tissue can suppress or enhance the PPD signal during mass spectrometry, leading to inaccurate quantification.[1][4] This interference can significantly affect the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the common causes of matrix effects in PPD LC-MS/MS analysis?
A2: The primary causes of matrix effects are endogenous and exogenous components in the biological sample that co-elute with PPD.[2][3] Endogenous components, particularly phospholipids from cell membranes, are a major source of ion suppression.[1][5] Other interfering substances can include salts, proteins, and metabolites.[3] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1]
Q3: How can I minimize matrix effects during my PPD experiments?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Implementing a robust sample cleanup protocol is crucial. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective at removing interfering components.[6][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate PPD from matrix components is a key strategy.[4]
-
Use of an Internal Standard (IS): A suitable internal standard, such as a stable isotope-labeled PPD or a structurally similar analog like Ginsenoside Rh2, can compensate for signal variations caused by matrix effects.[6][8][9][10]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on PPD ionization.[11][12]
Q4: What is a suitable internal standard for PPD analysis?
A4: Ginsenoside Rh2 is a commonly used and effective internal standard for the quantification of PPD in biological matrices.[6][8][9][10] Its structural similarity to PPD ensures that it experiences similar matrix effects, allowing for accurate correction of the PPD signal.
Troubleshooting Guide
This guide provides solutions to common issues encountered during PPD mass spectrometry analysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Matrix interference- Interaction with metal components in the HPLC system | - Optimize the sample preparation method (e.g., LLE, SPE) to remove more interferences.- Consider using a metal-free or PEEK-lined HPLC column and tubing to prevent chelation and adsorption of PPD.[13] |
| Low PPD Signal or Ion Suppression | - Co-eluting matrix components, especially phospholipids.- Inefficient sample cleanup. | - Evaluate your sample preparation procedure. Liquid-liquid extraction with solvents like ethyl acetate or a mixture of ether and dichloromethane has proven effective.[6]- Incorporate a phospholipid removal step in your sample preparation.- Optimize the chromatographic gradient to better separate PPD from the ion-suppressing region.- Use a suitable internal standard like Ginsenoside Rh2 to normalize the signal.[6][8][9][10] |
| High Signal Variability Between Samples | - Inconsistent matrix effects across different samples. | - Ensure a consistent and highly reproducible sample preparation protocol is used for all samples and standards.- Employ a stable isotope-labeled internal standard if available for the most accurate correction.- Evaluate the matrix effect for each lot of biological matrix used. |
| Inaccurate Quantification | - Uncorrected matrix effects.- Inappropriate calibration curve. | - Validate the method by assessing matrix effects through post-extraction spike experiments.[4]- Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.- Utilize a reliable internal standard.[6][8][9][10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on PPD analysis, highlighting the effectiveness of different sample preparation methods in mitigating matrix effects.
Table 1: Extraction Recovery of this compound (PPD) using Liquid-Liquid Extraction
| Biological Matrix | Extraction Solvent | Average Extraction Recovery (%) | Reference |
| Rat Plasma | Ether-Dichloromethane (3:2, v/v) | 76.8 | [6] |
| Rat Fat | Ether-Dichloromethane (3:2, v/v) | 55.1 | [6] |
| Rat Smooth Muscle | Ether-Dichloromethane (3:2, v/v) | 64.7 | [6] |
| Rat Urine | Ether-Dichloromethane (3:2, v/v) | 84.9 | [6] |
| Rat Feces | Ether-Dichloromethane (3:2, v/v) | 87.3 | [6] |
| Rat Bile | Ether-Dichloromethane (3:2, v/v) | 78.3 | [6] |
Data presented is an average of the recoveries at low, medium, and high concentrations as reported in the source.
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of PPD from Biological Samples
This protocol is adapted from a validated method for PPD quantification in various biological matrices.[6][14]
-
Sample Preparation:
-
To 50 µL of plasma or 100 µL of tissue supernatant, bile, or urine, add 100 µL of a methanol-water mixture (1:1, v/v).
-
Add 100 µL of the internal standard solution (e.g., 500 ng/mL Ginsenoside Rh2 in methanol).
-
Add 50 µL of 0.3 mol/L sodium hydroxide solution to alkalize the mixture.
-
-
Extraction:
-
Add 3 mL of an ether-dichloromethane mixture (3:2, v/v).
-
Vortex the mixture for 1 minute.
-
Shake for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the clear upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of warm air (40°C).
-
Reconstitute the residue in 300 µL of the mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
Visualizations
References
- 1. eijppr.com [eijppr.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive LC-MS/MS assay for the quantitation of 20(S)-protopanaxadiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. providiongroup.com [providiongroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
Protopanaxadiol (PPD) Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Protopanaxadiol (PPD).
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Purity of PPD After Initial Extraction
-
Question: My initial crude extract shows very low PPD content. What are the common reasons and how can I improve it?
-
Answer: Low PPD content in the crude extract is a common issue. PPD is an aglycone, meaning it is the non-sugar part of ginsenosides.[1] The initial plant extract contains a complex mixture of PPD-type and protopanaxatriol (PPT)-type ginsenosides, along with other plant metabolites like flavonoids and phenols.[2][3] To obtain PPD, the sugar moieties must be cleaved from the PPD-type ginsenosides.
-
Recommendation: Implement a hydrolysis step. An improved alkaline cleavage procedure is effective for producing PPD from its corresponding ginsenosides and can yield high amounts while preventing the formation of certain side products associated with acid hydrolysis.[4]
-
Issue 2: Inefficient Removal of Protopanaxatriol (PPT) Impurities
-
Question: I am struggling to separate PPD from PPT-type saponins. What is the most effective method for this separation?
-
Answer: The structural similarities between PPD and PPT make their separation challenging. However, their different polarities can be exploited. PPD-type ginsenosides are generally more hydrophobic than PPT-type ginsenosides.[5]
-
Recommended Technique: Macroporous resin chromatography is a highly effective and widely used method for separating different classes of saponins.[2][6] By using a step-wise ethanol gradient, you can selectively elute different fractions. For instance, a lower concentration of ethanol might wash away more polar impurities, while a higher concentration will elute the desired PPD.
-
Alternative Technique: Ultrafiltration can also be employed. Due to the higher hydrophobicity of PPD-type ginsenosides, hydrophilic ultrafiltration membranes can be used to retain the PPD fraction while allowing the more hydrophilic PPT-type ginsenosides to pass through.[5]
-
Issue 3: Poor Recovery and Purity After Macroporous Resin Chromatography
-
Question: My PPD purity is still below 90% after using a macroporous resin column, and the recovery rate is low. How can I optimize this step?
-
Answer: This issue often stems from using a non-optimal resin type or elution conditions. The choice of resin and the elution protocol are critical for achieving high purity and recovery.[2][6][7]
-
Troubleshooting Steps:
-
Resin Screening: Different resins have varying affinities for PPD. It is crucial to screen several types of macroporous resins (e.g., HPD series, NKA-9, AB-8) to find the one with the best adsorption and desorption characteristics for your specific extract.[2][8]
-
Optimize Flow Rate: A high flow rate during sample loading and elution can lead to insufficient binding and incomplete elution. Try reducing the flow rate to allow for equilibrium to be reached.[9][10]
-
Refine Elution Gradient: A simple isocratic elution may not be sufficient. A stepwise or linear gradient of ethanol (e.g., starting from 30% to remove polar impurities, then increasing to 50%-90% to elute PPD) can significantly improve separation.[6][7]
-
Consider a Two-Step Resin Process: For very high purity requirements (>95%), a two-step macroporous resin process using two different types of resins can be highly effective. The first step enriches the PPD fraction, and the second step polishes it to a high purity.[6]
-
-
Issue 4: PPD Fails to Crystallize or Precipitates as an Oil
-
Question: After purification and solvent evaporation, my PPD is not forming crystals and remains a sticky oil. What should I do?
-
Answer: The failure to crystallize is often due to the presence of residual impurities or the use of an inappropriate solvent system.
-
Troubleshooting Steps:
-
Re-purification: The presence of even small amounts of other ginsenosides or impurities can inhibit crystallization. Consider an additional purification step, such as silica gel column chromatography, which is often used to purify PPD after initial enrichment.[11]
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the PPD oil in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add an anti-solvent (e.g., water, hexane) until turbidity appears. Allowing this solution to stand, often at a reduced temperature (e.g., 4°C), can promote crystal growth.
-
Seeding: If you have a small amount of pure PPD crystal, adding it to the supersaturated solution (seeding) can initiate the crystallization process.
-
-
Data Presentation: Macroporous Resin Performance in Saponin Purification
The selection of an appropriate macroporous resin is crucial for the successful purification of PPD. The following table summarizes the performance of different resins in purifying various saponins, which can serve as a guide for selecting a starting point for PPD purification.
| Resin Type | Target Saponin | Initial Purity | Final Purity | Recovery Rate | Elution Conditions | Reference |
| NKA-9 | Polyphyllin II & VII | - | 84.97% | 76.98% | 70% Ethanol | [2] |
| HPD-722 | Akebia Saponin D | 6.27% | 72.03% | - | 50% Ethanol | [6] |
| ADS-7 | Akebia Saponin D | 72.03% | 93.1% | - | 50% Ethanol | [6] |
| HPD-600 | Steroidal Saponins | - | - | - | 90% Ethanol | [7] |
| D3520 | Soyasaponin | - | ~90% | - | - | [9] |
| D101 | Esculeoside A | - | - | - | 95% Ethanol | [8] |
Experimental Protocols
1. Protocol: Two-Step Macroporous Resin Chromatography for High-Purity PPD
This protocol is adapted from methodologies that have successfully achieved high purity for similar saponins and is designed to separate PPD from more polar impurities, including PPT-type ginsenosides.[6]
Materials:
-
Crude PPD extract
-
Macroporous Resins (Step 1: HPD-722 or similar; Step 2: ADS-7 or similar)
-
Ethanol (Reagent grade)
-
Deionized Water
-
Chromatography column
Methodology:
Step 1: Initial Enrichment
-
Resin Preparation: Pre-treat the HPD-722 resin by soaking in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack a chromatography column with the prepared HPD-722 resin. Equilibrate the column by washing with 5-10 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the crude PPD extract in a minimal amount of the equilibration buffer and load it onto the column at a controlled flow rate (e.g., 1-2 BV/h).
-
Washing: Wash the column with 6 BV of deionized water to remove highly polar impurities. Follow with a wash of 6 BV of 30% ethanol to remove moderately polar impurities, including many PPT-type ginsenosides.
-
Elution: Elute the enriched PPD fraction from the column using 6 BV of 50% ethanol.
-
Concentration: Collect the 50% ethanol fraction and concentrate it under reduced pressure to remove the ethanol.
Step 2: High-Purity Polishing
-
Resin and Column Preparation: Prepare and pack a second column with ADS-7 resin, following the same procedure as in Step 1.
-
Sample Loading: Load the concentrated, enriched PPD fraction from Step 1 onto the ADS-7 column.
-
Washing: Perform a wash with 6 BV of 30% ethanol to remove any remaining polar impurities.
-
Elution: Elute the final, high-purity PPD using 6 BV of 50% ethanol.
-
Final Processing: Collect the eluate, concentrate it under reduced pressure, and dry the resulting powder. The purity of the PPD should be >95%.
2. Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for analyzing the purity of PPD fractions.
Materials:
-
Purified PPD sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the PPD sample in methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is often effective. A starting point could be: 0-35 min, 30% A to 90% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 203 nm (as ginsenosides have weak UV absorption).[12]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the PPD peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
The following diagrams illustrate key workflows in the PPD purification and analysis process.
Caption: Workflow for two-step purification of this compound.
Caption: Troubleshooting logic for optimizing resin chromatography.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ginsenosides by chromatography and mass spectrometry: release of 20 S-protopanaxadiol and 20 S-protopanaxatriol for quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effective Preparation of this compound Saponin Enriched Fraction from Ginseng using the Ultrafiltration -Natural Product Sciences | Korea Science [koreascience.kr]
- 6. Industrial-Scale Preparation of Akebia Saponin D by a Two-Step Macroporous Resin Column Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined Application of Macroporous Resins and Preparative High-performance Liquid Chromatography for the Separation of Steroidal Saponins from Stems and Leaves of Paris polyphylla [agris.fao.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Purification Methods [sigmaaldrich.com]
- 11. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient separation determination of protopanaxatriol ginsenosides Rg1, Re, Rf, Rh1, Rg2 by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopanaxadiol (PPD) Bioassay Interpretation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the results of Protopanaxadiol (PPD) bioassays.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results between our MTT and LDH cytotoxicity assays for PPD. The MTT assay shows a significant decrease in cell viability, while the LDH assay indicates minimal cytotoxicity. How should we interpret this?
A1: This is a common challenge when working with compounds like PPD. The discrepancy likely arises from the different endpoints measured by each assay.
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity. A decrease in signal can indicate either cell death or a reduction in metabolic rate.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.
Possible Interpretations and Troubleshooting Steps:
-
Metabolic Inhibition vs. Cytotoxicity: PPD might be inhibiting mitochondrial function without causing immediate cell membrane rupture. This would lead to a reduced MTT signal but no significant LDH release.
-
Induction of Apoptosis: Early apoptotic cells may have reduced metabolic activity but still maintain membrane integrity. Therefore, the MTT assay will show decreased viability, while the LDH assay will not show a positive signal until the cells progress to secondary necrosis.
-
Assay Interference: PPD's hydrophobicity could lead to precipitation in the assay medium, potentially interfering with the formazan crystal solubilization in the MTT assay, leading to artificially low readings.
Recommendations:
-
Corroborate with a third assay: Use an alternative method that measures a different cell death parameter, such as a crystal violet assay (measures cell adherence) or an Annexin V/PI apoptosis assay (differentiates between apoptotic and necrotic cells).
-
Visual Inspection: Always examine the cells under a microscope for morphological changes, such as cell shrinkage, rounding, or detachment, which can provide qualitative evidence of a cytotoxic or cytostatic effect.
-
Time-course experiment: The kinetics of apoptosis and necrosis can vary. Performing a time-course experiment (e.g., 6, 12, 24, 48 hours) can help to elucidate the sequence of events.
Q2: Our PPD stock solution is difficult to dissolve, and we suspect precipitation in our cell culture medium. How can this affect our bioassay results and how can we mitigate this?
A2: this compound is known for its poor water solubility, which can significantly impact the accuracy and reproducibility of bioassay results.[1]
Impact on Bioassays:
-
Inaccurate Concentration: Precipitation leads to a lower effective concentration of PPD in the culture medium than intended, resulting in an underestimation of its potency (e.g., a higher IC50 value).
-
Assay Artifacts: As mentioned, precipitates can interfere with colorimetric and fluorometric readouts.
-
Cellular Stress: Particulate matter can induce cellular stress responses independent of PPD's pharmacological activity.
Mitigation Strategies:
-
Solvent Selection: Use a suitable solvent for your stock solution, such as DMSO.[2] Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).
-
Solubility Enhancement: Consider using PPD in a phospholipid complex formulation, which has been shown to improve its aqueous solubility.[3][4]
-
Pre-warming and Mixing: Gently warm the media containing PPD to body temperature (37°C) and mix thoroughly before adding to the cells to ensure it is fully dissolved.
-
Visual Confirmation: Before adding the treatment to your cells, visually inspect the diluted PPD solution for any signs of precipitation.
Q3: We have observed that PPD induces G1 phase arrest in our cell cycle analysis. What is the significance of this and how can we confirm it?
A3: An accumulation of cells in the G1 phase of the cell cycle suggests that PPD may be inhibiting the transition from G1 to the S phase, where DNA replication occurs. This is a common mechanism for anti-cancer agents, as it prevents cell proliferation. PPD has been reported to induce cell cycle arrest at the G1 phase.
Confirmation and Further Investigation:
-
Western Blot Analysis: Analyze the expression levels of key G1/S transition proteins. A G1 arrest is often associated with:
-
Downregulation of cyclin D1 and cyclin E.
-
Downregulation of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.
-
Upregulation of CDK inhibitors like p21 and p27.
-
-
Time-Course Analysis: Perform a time-course experiment to observe the dynamics of the cell cycle arrest.
-
Reversibility Study: To determine if the G1 arrest is reversible, treat the cells with PPD, then wash it out and monitor if the cells re-enter the cell cycle.
Q4: We are performing LC-MS/MS analysis of PPD in plasma samples and are concerned about matrix effects. How can we identify and minimize these effects?
A4: Matrix effects are a significant challenge in LC-MS/MS analysis, especially for hydrophobic compounds like PPD in complex biological matrices such as plasma.[5] These effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[4][6][7]
Identifying Matrix Effects:
-
Post-column Infusion: Infuse a constant flow of a PPD standard solution into the mass spectrometer after the analytical column. Inject a blank plasma extract and monitor the PPD signal. A dip or rise in the signal at the retention time of PPD indicates ion suppression or enhancement, respectively.
-
Standard Addition: Spike known concentrations of PPD into your plasma samples and compare the response to standards prepared in a clean solvent. A significant difference in the slope of the calibration curves indicates a matrix effect.
Minimizing Matrix Effects:
-
Sample Preparation: Employ a robust sample preparation method to remove interfering components. For PPD, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[8]
-
Chromatographic Separation: Optimize your chromatographic method to separate PPD from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) of PPD if available. A SIL-IS will co-elute with PPD and experience similar matrix effects, allowing for accurate correction during data analysis. If a SIL-IS is not available, a structural analog can be used, but with caution.
Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity Assay Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. |
| PPD precipitation | See FAQ Q2 for mitigation strategies. | |
| Edge effects in the plate | To minimize evaporation, do not use the outer wells of the plate, or fill them with sterile PBS. Ensure proper humidity in the incubator. | |
| No dose-dependent effect observed | Incorrect PPD concentration range | Perform a wider range of serial dilutions to determine the optimal concentration range. |
| PPD degradation | Prepare fresh PPD solutions for each experiment. Store stock solutions appropriately. | |
| Cell line resistance | Consider using a different cell line that may be more sensitive to PPD. | |
| MTT results show higher "viability" than control at low PPD concentrations | Hormesis effect | This is a real biological possibility where a low dose of a substance can have a stimulatory effect. |
| Assay artifact | PPD may be enhancing the metabolic activity of the cells at low concentrations without increasing cell number. Confirm with a direct cell counting method. |
Troubleshooting Apoptosis Assay (Annexin V/PI) Results
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly | Use a gentle cell scraping method or a non-EDTA-based dissociation solution. Centrifuge at low speed. |
| Cells were overgrown or unhealthy | Use cells in the logarithmic growth phase and ensure optimal culture conditions. | |
| No significant increase in apoptosis after PPD treatment | Sub-optimal PPD concentration or incubation time | Perform a dose-response and time-course experiment to find the optimal conditions for apoptosis induction. |
| PPD is causing necrosis instead of apoptosis at the tested concentrations | Analyze the supernatant for LDH release to assess necrosis. High concentrations of some compounds can induce necrosis. | |
| Annexin V and PI double-positive population is very high | Late-stage apoptosis or necrosis | Reduce the incubation time to capture cells in earlier stages of apoptosis. |
| PPD is directly damaging the cell membrane | This is less likely for apoptosis but can be confirmed with an LDH assay. |
Quantitative Data Summary
Table 1: IC50 Values of this compound (PPD) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HEC-1A | Endometrial Cancer | MTT | 24 | 3.5 | [9][10] |
| MCF-7 | Breast Cancer | MTT | 24 | 33.33 | [11] |
| HepG2 | Hepatoblastoma | MTT | 72 | 48.79 | [12] |
| SK-MEL-28 | Melanoma | MTT | 24 | ~40-60 | [13] |
| HCT-116 | Colorectal Cancer | MTT | 48 | Not specified, but effective | [14] |
| LX-2 | Hepatic Stellate Cells | MTT | 24 | 2.05 ± 0.59 | [15] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
PPD Treatment: Prepare serial dilutions of PPD in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the PPD-containing medium to each well. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 10-20 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
NF-κB Luciferase Reporter Assay Protocol
This protocol provides a general workflow for an NF-κB luciferase reporter assay.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[1]
-
PPD Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of PPD. Pre-incubate for 1 hour.[1]
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[1][16] Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[1][16]
-
Luciferase Activity Measurement:
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Determine the fold change in NF-κB activity relative to the stimulated control.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound (PPD) signaling pathways.
Caption: Troubleshooting workflow for conflicting cytotoxicity results.
Caption: Experimental workflow for an NF-κB reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of this compound ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ginsenoside metabolite 20(S)‑this compound promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of 20(S)-protopanaxadiol and its three metabolites in rat plasma by LC-MS/MS: application to their pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Technical Support Center: Protopanaxadiol (PPD) Experimentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure data integrity in experiments involving Protopanaxadiol (PPD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPD) and what is its primary mechanism of action?
A1: this compound (PPD) is a key bioactive metabolite of ginsenosides, the active compounds in ginseng.[1] It is formed through the metabolic activity of intestinal microbiota on ingested ginsenosides.[2] PPD has demonstrated a range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Its primary on-target effects in cancer cells involve the induction of apoptosis (programmed cell death) and cell cycle arrest, often through the modulation of key signaling pathways such as NF-κB, JNK, and MAPK/ERK.[4]
Q2: What are the known off-target effects of PPD that I should be aware of in my experiments?
A2: PPD can interact with several unintended targets, which may lead to confounding results. Key off-target effects include:
-
Steroid Hormone Receptors: PPD has been shown to bind to and act as a functional ligand for both the glucocorticoid receptor (GR) and the estrogen receptor beta (ERβ).[5] This can lead to rapid, non-genomic effects in cells expressing these receptors, such as changes in intracellular calcium levels and nitric oxide production.[5]
-
Neurotransmitter Receptors: In vivo studies suggest that PPD may exert anxiolytic effects through interactions with γ-aminobutyrateA (GABAA) receptors and serotonergic receptors.[6]
-
P-glycoprotein (P-gp): PPD can inhibit the activity of P-glycoprotein, a drug efflux pump, which can affect the intracellular concentration of other compounds in multidrug-resistant cells.[7]
Q3: How can I minimize the off-target effects of PPD in my cell culture experiments?
A3: Minimizing off-target effects is crucial for data accuracy. Here are some strategies:
-
Dose-Response Analysis: Conduct thorough dose-response experiments to identify the lowest effective concentration of PPD that elicits the desired on-target effect without causing widespread, non-specific cytotoxicity.
-
Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the intended on-target effect, use a structurally unrelated inhibitor that targets the same pathway. If both compounds produce the same result, it strengthens the evidence for an on-target mechanism.
-
Control Cell Lines: Utilize control cell lines that lack the intended target of PPD (if known and feasible) to distinguish on-target from off-target effects.
-
Time-Course Experiments: Analyze the kinetics of PPD's effects. On-target effects may have a different temporal profile compared to off-target effects.
-
Solubility and Stability: Ensure PPD is fully dissolved in your culture medium to avoid precipitation and inconsistent concentrations. PPD is soluble in DMSO.[7] Prepare fresh dilutions for each experiment.
Q4: I am observing unexpected cytotoxicity at concentrations where I expect to see a specific signaling effect. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: As mentioned, PPD can interact with multiple cellular targets, some of which may trigger cell death pathways independent of your primary interest.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PPD. It is essential to determine the IC50 value for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle-only control.
-
Compound Stability: PPD may degrade over time in culture medium. It is advisable to use freshly prepared solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results
| Possible Cause | Troubleshooting Step |
| PPD Precipitation | PPD has limited aqueous solubility. Ensure the final DMSO concentration is consistent across all experiments and does not exceed a non-toxic level for your cells (typically <0.5%). Visually inspect the media for any signs of precipitation after adding PPD. Prepare fresh PPD stock solutions regularly. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Cell Density | Seed cells at a consistent density for all experiments, as cell confluence can significantly impact their response to treatment. |
Issue 2: Difficulty Confirming On-Target vs. Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Lack of Specificity Controls | Use a panel of control compounds, including a negative control (structurally similar but inactive molecule, if available) and positive controls for the pathways of interest. |
| Single Endpoint Measurement | Use multiple, independent assays to measure the same biological outcome. For example, to confirm apoptosis, use both Annexin V staining and a caspase activity assay. |
| Overlooking Off-Target Receptor Activation | If your cells express glucocorticoid or estrogen receptors, consider using antagonists for these receptors (e.g., RU486 for GR, ICI 182,780 for ER) to block potential off-target signaling.[5] |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound across various cell lines and experimental endpoints.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HEC-1A | Endometrial Cancer | 24 | 3.5[8] |
| HepG2 | Hepatocellular Carcinoma | 72 | 48.79[9] |
| HCT-116 | Colorectal Cancer | 48 | >60[10] |
| SW-480 | Colorectal Cancer | 48 | >60[10] |
| MCF-7 | Breast Cancer | 48 | >60[10] |
| LX-2 | Hepatic Stellate Cells | 24 | 2.05[11] |
Table 2: Effective Concentrations of this compound for Specific Biological Effects
| Cell Line | Biological Effect | Concentration (µM) | Incubation Time (h) |
| HEC-1A | Induction of Apoptosis | 2.5 - 5 | 24[12] |
| HCT-116 | G1 Cell Cycle Arrest | 50 | 48[10] |
| HCT-116 | Induction of Apoptosis | 50 | 48[10] |
| HepG2 | Induction of Apoptosis | 40 - 60 | Not Specified[9] |
| LX-2 | Induction of Apoptosis | 3 - 10 | 24[11] |
| HCT-116 | Activation of NF-κB | ~35 | 24[3] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard methodologies to assess the cytotoxic effects of PPD.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
PPD Treatment: Prepare serial dilutions of PPD in complete culture medium. Replace the existing medium with 100 µL of the PPD-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest PPD concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution following PPD treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PPD for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V and PI Staining
This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with PPD as desired in a 6-well plate.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of Signaling Pathways (NF-κB, JNK, ERK)
This protocol provides a general framework for assessing the activation of key signaling pathways.
-
Cell Lysis: After PPD treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-p65, p65; p-JNK, JNK; p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways Modulated by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paraptosis and NF-κB activation are associated with this compound-induced cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and protopanaxatriol bind to glucocorticoid and oestrogen receptors in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 20(R, S)-protopanaxadiol and 20(R, S)-protopanaxatriol for potential selective modulation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Protopanaxadiol vs. Ginsenoside Rb1: A Comparative Efficacy Analysis
A comprehensive review of the experimental data comparing the therapeutic potential of Protopanaxadiol (PPD) and its precursor, Ginsenoside Rb1.
This compound (PPD) and Ginsenoside Rb1, two key compounds derived from the Panax genus (ginseng), are subjects of extensive research for their wide-ranging pharmacological activities. While structurally related, their efficacy profiles exhibit notable differences, largely influenced by their metabolic relationship and distinct interactions with cellular signaling pathways. Ginsenoside Rb1, a major ginsenoside in ginseng roots, is metabolized by intestinal bacteria into PPD, which is then absorbed into the bloodstream.[1][2][3] This biotransformation is a critical determinant of the physiological effects observed after oral administration of Rb1, suggesting that PPD may be the more direct bioactive agent in many instances.
This guide provides a comparative analysis of the efficacy of PPD and Ginsenoside Rb1, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Tabular Summary
The following tables summarize quantitative data from various studies, highlighting the comparative potency and effects of PPD and Ginsenoside Rb1 in different therapeutic areas.
Table 1: Anti-Cancer Effects
| Cell Line | Compound | IC50 / Effect | Reference |
| HCT-116 (Colon Cancer) | PPD | IC50: ~30 µM | [4] |
| HCT-116 (Colon Cancer) | Ginsenoside Rb1 | Less potent than its metabolites | [5] |
| HT-29 (Colon Cancer) | Ginsenoside Rb1 | Significant dose-dependent inhibition | [5][6] |
| HT-29 (Colon Cancer) | Ginsenoside F2 (from Rb1) | More potent inhibition than Rb1 | [5][6] |
| MCF-7 (Breast Cancer) | PPD Derivative (Compound 1) | IC50: 37.3 µM | [7] |
| SK-MEL-28 (Melanoma) | PPD | Significant viability inhibition at 40-80 µM | [8] |
IC50: The half maximal inhibitory concentration.
Table 2: Neuroprotective Effects
| Model | Compound | Observation | Reference |
| Glutamate-induced neurotoxicity in PC12 cells | PPD | Protective against mitochondrial dysfunction | [9] |
| Alzheimer's Disease model (Aβ25-35 induced) | Ginsenoside Rb1 & Metabolite M1 (related to PPD) | Similar improvement in spatial memory | [10] |
| Ischemic Stroke model (OHSCs) | Ginsenoside Rb1 | Stronger neuroprotective effect than Ginsenoside Rg1 | [11] |
Table 3: Anti-Inflammatory Effects
| Model | Compound | Effect | Reference |
| LPS-stimulated macrophages | This compound Ginsenosides (including Rb1) | Inhibition of TNF-α production | [12] |
| High-Fat Diet-induced hyperlipidemia in rats | Ginsenoside Rb1 | Significant reduction in serum TNF-α, IL-6, and IL-1β | [13][14] |
| High-Fat Diet-induced hyperlipidemia in rats | PPD | Decreased serum IL-6 | [13][14] |
Table 4: Metabolic Regulation
| Model | Compound | Key Finding | Reference |
| High-Fat Diet-induced hyperlipidemia in rats | Ginsenoside Rb1 | Superior in decreasing body weight, hepatic steatosis, and improving dyslipidemia compared to PPD. | [13] |
| High-Fat Diet/Streptozocin-induced T2DM mice | PPD | Significantly reduced fasting blood glucose and improved glucose tolerance. | [15] |
| 3T3-L1 adipocytes | Ginsenoside Rb1 | Stimulated glucose uptake by promoting GLUT1 and GLUT4 translocation.[16] | [16] |
| Myotubes, hepatoma cells, adipocytes | PPD | Stimulated glucose consumption via the AMPK pathway. | [17] |
Key Signaling Pathways
The differential efficacy of PPD and Ginsenoside Rb1 can be attributed to their modulation of distinct and overlapping signaling pathways.
This compound (PPD) Signaling
PPD has been shown to exert its anticancer effects by targeting multiple signaling cascades, including the NF-κB, JNK, and MAPK/ERK pathways.[18][19] In melanoma, PPD induces apoptosis by directly targeting and activating the MLK3-JNK signaling pathway.[8]
References
- 1. Biotransformation of Ginsenoside Rb1 to Prosapogenins, Gypenoside XVII, Ginsenoside Rd, Ginsenoside F2, and Compound K by Leuconostoc mesenteroides DC102 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ginsenoside Rb1 and its metabolite compound K after oral administration of Korean Red Ginseng extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiproliferative effects of this compound ginsenosides on human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Synthesis of this compound derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginsenosides: A Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 12. [PDF] Anti-inflammatory effects of ginsenosides from Panax ginseng and their structural analogs | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. This compound and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ginsenoside Rb1 stimulates glucose uptake through insulin-like signaling pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound stimulates glucose consumption by modulating the AMP-activated protein kinase pathway in myotubes, hepatoma cells, and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopanaxadiol's In Vivo Anticancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protopanaxadiol (PPD), a key bioactive metabolite of ginsenosides found in Panax ginseng, has garnered significant attention for its potential as an anticancer agent. Extensive in vivo research has demonstrated its ability to inhibit tumor growth across a spectrum of cancer types, including colon, prostate, breast, and endometrial cancers. This guide provides a comprehensive comparison of PPD's in vivo anticancer effects against alternative compounds and in combination with standard chemotherapies, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound in Vivo
In vivo studies have consistently highlighted the tumor-inhibitory effects of this compound. In xenograft models of human colon cancer, PPD administered intraperitoneally has been shown to significantly reduce tumor growth.[1][2] Notably, PPD has demonstrated more potent in vitro antitumor activity than its precursor, ginsenoside Rg3.[1][2]
This compound vs. Precursor Ginsenosides
The anticancer activity of ginsenosides is often enhanced as they are metabolized into their aglycone forms. PPD, being the aglycone of several this compound-type ginsenosides, exhibits superior in vitro antiproliferative effects compared to its glycosylated precursors like Rg3.[1][2] This suggests that the deglycosylation process is crucial for unlocking the full anticancer potential of these natural compounds.
This compound in Combination Therapy
The therapeutic potential of PPD is further amplified when used in combination with conventional chemotherapeutic agents. In vivo studies have shown that PPD can significantly enhance the anticancer effects of fluorouracil (5-FU) in colorectal cancer models.[3][4] Co-administration of PPD with 5-FU resulted in a more pronounced reduction in tumor size and weight compared to 5-FU alone.[3] Similarly, PPD has been observed to synergistically enhance the antitumor activity of cyclophosphamide in mice bearing Lewis lung carcinoma, while also mitigating some of the associated toxicities.
Quantitative Analysis of In Vivo Antitumor Effects
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of this compound's performance.
Table 1: this compound (PPD) Monotherapy in Xenograft Models
| Cancer Type | Animal Model | Cell Line | PPD Dosage and Administration | Tumor Growth Inhibition | Reference |
| Colon Cancer | Athymic Nude Mice | HCT116 | 30 mg/kg, i.p., every 2 days for 3 weeks | Significant reduction in tumor size | [1][2] |
| Prostate Cancer (Castration-Resistant) | Athymic Nude Mice | C4-2 | 70 mg/kg, oral gavage, daily for 6 weeks | 53% tumor growth suppression | [5] |
Table 2: this compound (PPD) in Combination Therapy
| Cancer Type | Animal Model | Cell Line | Combination Treatment | Comparative Efficacy | Reference |
| Colorectal Cancer | Athymic Nude Mice | HCT-116 | PPD (15 or 30 mg/kg) + 5-FU (30 mg/kg) | Significantly enhanced tumor size reduction compared to 5-FU alone | [3][4] |
| Prostate Cancer (Castration-Resistant) | Athymic Nude Mice | C4-2 | PPD (70 mg/kg) + Calcitriol (4 µg/kg) | Increased tumor growth suppression (76% vs. 53% for PPD alone) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colon cancer, C4-2 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice (4-6 weeks old) are typically used for these studies.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm^3), animals are randomized into treatment and control groups. PPD is typically dissolved in a vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal injection or oral gavage at specified dosages and schedules. Control groups receive the vehicle alone.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology, immunohistochemistry, and Western blotting.
Immunohistochemistry for Proliferation and Apoptosis Markers
-
Tissue Preparation: Excised tumors are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated, followed by antigen retrieval using a citrate buffer.
-
Blocking: Non-specific binding is blocked using a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest, such as Ki-67 for proliferation and cleaved caspase-3 for apoptosis.
-
Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as DAB.
-
Quantification: The percentage of positively stained cells is quantified by analyzing multiple high-power fields per tumor section.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
Experimental Workflow for In Vivo Anticancer Evaluation of PPD
Caption: Workflow for in vivo evaluation of PPD's anticancer effects.
PPD's Impact on Key Cancer Signaling Pathways
Caption: PPD inhibits key signaling pathways to suppress tumor growth.
Studies have revealed that PPD can effectively suppress the NF-κB, JNK, and MAPK/ERK signaling pathways in colon cancer cells.[1][2] These pathways are crucial regulators of cell proliferation, survival, and inflammation, and their inhibition by PPD contributes to its anticancer activity. In triple-negative breast cancer models, PPD has been shown to target EGFR-mediated MAPK signaling, thereby inhibiting metastasis. Furthermore, in castration-resistant prostate cancer, PPD has been found to downregulate the androgen receptor (AR) signaling pathway, a key driver of this disease.
References
- 1. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an active ginseng metabolite, significantly enhances the effects of fluorouracil on colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopanaxadiol vs. Protopanaxatriol: A Comparative Analysis for Researchers
A comprehensive guide to the chemical properties, biological activities, and underlying mechanisms of two key ginsenoside metabolites, Protopanaxadiol (PPD) and Protopanaxatriol (PPT), designed for researchers, scientists, and drug development professionals.
This compound (PPD) and Protopanaxatriol (PPT) are the two major aglycone metabolites of ginsenosides, the primary active components of ginseng (Panax ginseng)[1][2]. Upon oral administration, ginsenosides are metabolized by gut microbiota into PPD and PPT, which are then absorbed into the bloodstream and exert various pharmacological effects[1][3]. Although structurally similar, the presence of an additional hydroxyl group at the C-6 position in PPT results in distinct biological activities and mechanisms of action compared to PPD[1][2]. This guide provides a detailed comparative analysis of PPD and PPT, summarizing their key differences in biological activities with supporting quantitative data, outlining experimental methodologies, and visualizing their signaling pathways.
Chemical and Physical Properties
Both PPD and PPT are tetracyclic triterpenoids belonging to the dammarane series. The key structural difference is the presence of a hydroxyl (-OH) group at the C-6 position of the steroid backbone in PPT, which is absent in PPD. This seemingly minor difference significantly impacts their polarity and subsequent biological activities.
| Property | This compound (PPD) | Protopanaxatriol (PPT) |
| Chemical Formula | C₃₀H₅₂O₃ | C₃₀H₅₂O₄ |
| Molar Mass | 460.73 g/mol | 476.73 g/mol |
| Structure | Dammarane-type tetracyclic triterpene sapogenin | Dammarane-type tetracyclic triterpene sapogenin with an additional hydroxyl group at C-6 |
| Origin | Metabolite of this compound-type ginsenosides (e.g., Rb1, Rb2, Rc, Rd) | Metabolite of protopanaxatriol-type ginsenosides (e.g., Re, Rg1, Rg2) |
Comparative Pharmacological Activities
PPD and PPT exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. While there is some overlap in their therapeutic potential, the potency and underlying mechanisms often differ.
Anticancer Activity
Both PPD and PPT have demonstrated cytotoxic effects against various cancer cell lines. However, direct comparative studies providing IC50 values under identical experimental conditions are limited. The available data suggests that their efficacy can be cell-type dependent.
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| Human Breast Cancer (MCF-7) | PPD | ~25 | [3] |
| Human Colon Cancer (HCT-116) | PPD | ~15 | [4] |
| Human Leukemia (HL-60) | PPT | ~20 | [3] |
Anti-inflammatory Activity
Both PPD and PPT possess anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as NF-κB and MAPK. Comparative studies suggest that PPD may have a more potent anti-inflammatory effect than PPT in certain models.
| Parameter | Model | PPD Effect | PPT Effect | Reference |
| TNF-α Secretion | LPS-stimulated RAW264.7 macrophages | Significant reduction | Moderate reduction | [5] |
| IL-6 Secretion | LPS-stimulated RAW264.7 macrophages | Significant reduction | Less pronounced reduction | [5] |
| Paw Edema | Carrageenan-induced paw edema in rats | Significant inhibition | Moderate inhibition | [6] |
Neuroprotective Effects
Both aglycones have shown promise in protecting neurons from various insults. PPD has been shown to protect against glutamate-induced excitotoxicity, while PPT has demonstrated protective effects in models of cerebral ischemia/reperfusion injury.
| Model | Parameter | PPD Effect | PPT Effect | Reference |
| Glutamate-induced excitotoxicity in PC12 cells | Neuronal Viability | Increased | Not reported in direct comparison | [7] |
| Cerebral Ischemia/Reperfusion in rats | Infarct Volume | Not reported in direct comparison | Reduced | [8] |
| Scopolamine-induced cognitive deficit in mice | Learning and Memory | Improved | Improved | [5] |
Mechanisms of Action: A Deeper Dive
The distinct pharmacological profiles of PPD and PPT can be attributed to their differential interactions with cellular signaling pathways.
Interaction with Steroid Hormone Receptors
A key finding is that both PPD and PPT can act as functional ligands for glucocorticoid (GR) and estrogen receptors (ER), mediating some of their physiological effects.
-
PPD: Shows a preference for the estrogen receptor, particularly ERβ.
-
PPT: Appears to have a stronger interaction with the glucocorticoid receptor.
This differential receptor affinity likely contributes to their distinct pharmacological profiles. For instance, the activation of these receptors in endothelial cells by both PPD and PPT leads to an increase in intracellular calcium ([Ca²⁺]i) and nitric oxide (NO) production, which are crucial for cardiovascular health.
Modulation of Inflammatory Signaling Pathways
Both PPD and PPT can suppress inflammatory responses by inhibiting the activation of the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: PPD and PPT can inhibit the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.
-
MAPK Pathway: These compounds can also modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, further contributing to their anti-inflammatory effects.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to enable researchers to replicate and build upon the existing findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of PPD or PPT for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[9][10][11][12]
Measurement of Cytokines (ELISA)
-
Sample Collection: Collect cell culture supernatants or serum samples.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Substrate Addition: Add a TMB substrate solution and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.[13][14][15][16][17]
Intracellular Calcium Measurement (Fura-2 AM)
-
Cell Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove extracellular dye.
-
Imaging: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm using a fluorescence imaging system.
-
Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.[18][19][20][21][22]
Western Blot for Phosphorylated Proteins
-
Protein Extraction: Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-eNOS) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[23][24][25][26]
Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells with a reporter plasmid containing the promoter of interest driving a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with PPD, PPT, or control compounds.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[27][28][29][30][31]
Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the experimental conditions.
-
Compound Administration: Administer PPD, PPT, a positive control (e.g., indomethacin), or vehicle orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of paw edema compared to the vehicle-treated control group.[1][6][32][33][34]
Signaling Pathway and Experimental Workflow Diagrams
Caption: PPD and PPT signaling via steroid hormone receptors.
Caption: Anti-inflammatory mechanism of PPD and PPT.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Conclusion
This compound and Protopanaxatriol, the primary metabolites of ginsenosides, exhibit a diverse and potent array of pharmacological activities. While both compounds share common therapeutic targets, their distinct chemical structures lead to significant differences in their biological effects and mechanisms of action. PPD appears to have a stronger anti-inflammatory profile in some models and a preference for estrogen receptor signaling, whereas PPT shows a stronger interaction with the glucocorticoid receptor. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies in various disease models and to guide the development of novel therapeutics derived from these promising natural compounds. This guide provides a foundational resource for researchers to design and interpret future studies on PPD and PPT.
References
- 1. inotiv.com [inotiv.com]
- 2. Structural Characters and Pharmacological Activity of this compound-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound derivatives and evaluation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice. | Semantic Scholar [semanticscholar.org]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 7. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects and Metabolomics Study of Protopanaxatriol (PPT) on Cerebral Ischemia/Reperfusion Injury In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 14. protocols.io [protocols.io]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fn-test.com [fn-test.com]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. brainvta.tech [brainvta.tech]
- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 23. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. origene.com [origene.com]
- 27. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 28. eubopen.org [eubopen.org]
- 29. indigobiosciences.com [indigobiosciences.com]
- 30. promega.com [promega.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different analytical methods for the quantification of Piperidin-2,6-dione (PPD) derivatives, a core structural motif in several important therapeutic agents such as thalidomide, lenalidomide, and pomalidomide. The selection of a robust and reliable analytical method is critical for pharmacokinetics, therapeutic drug monitoring, and quality control in drug development. This document summarizes key performance data from validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods to aid in the selection of the most appropriate analytical technique.
Comparative Analysis of Analytical Methods
The choice between HPLC with UV detection and LC-MS/MS for the analysis of PPD derivatives often depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a cost-effective and robust technique suitable for bulk drug and pharmaceutical dosage forms, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level quantification is necessary.
Quantitative Performance Data
The following table summarizes the key validation parameters for different analytical methods used for the quantification of various PPD derivatives. The data is compiled from several independent validation studies.
| Analyte | Method | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) |
| Pomalidomide | RP-HPLC | 15.47 - 45.42 µg/mL | LOQ: 0.235 µg/mL, LOD: 0.079 µg/mL | Not Reported | Not Reported |
| UPLC | 5 - 30 µg/mL | LOQ: 0.87 µg/mL, LOD: 0.29 µg/mL | 98.7 - 101.3 | < 2.0 | |
| HPLC-MS/MS | 1.00 - 500.00 ng/mL | LLOQ: 1.00 ng/mL | 95.0 - 105.0 | < 15.0 | |
| Lenalidomide | HPLC-UV | 100 - 950 ng/mL | Not Reported | Not Reported | Not Reported |
| HPLC-FLD (derivatized) | 5 - 100 ng/mL | LOQ: 2.3 ng/mL, LOD: 0.8 ng/mL | 99.3 ± 2.88 | Intra-day: < 5.0, Inter-day: < 7.0 | |
| LC-MS/MS | 20 - 1000 ng/mL | LOQ: 14.5 ng/mL, LOD: 4.8 ng/mL | 99.06 - 103.02 | 1.65 - 4.60 | |
| LC-MS/MS | 9.999 - 1010.011 ng/mL | LLOQ: 9.999 ng/mL | 98.5 - 101.5 | < 10.0 | |
| Thalidomide | HPLC-UV | Not Specified | Not Reported | 98.0 - 102.0 | < 2.0 |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
Caption: Logical relationship between different analytical techniques used for the analysis of PPD derivatives.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
RP-HPLC Method for Pomalidomide
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Ortho-Phosphoric Acid) and Methanol in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 221 nm.
-
Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of Pomalidomide standard in the diluent to achieve a known concentration. Working standards are prepared by diluting the stock solution with the diluent.
UPLC Method for Pomalidomide
-
Instrumentation: Waters Acquity UPLC system with a TUV detector.
-
Column: Acquity BEH C18 (50×2.1mm, 1.7µm).
-
Mobile Phase: A mixture of 0.01M Potassium dihydrogen orthophosphate (pH adjusted to 3.5 with 0.1% dilute orthophosphoric acid) and Acetonitrile in a ratio of 30:70 (v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detection at 225 nm.
-
Sample Preparation: 2mg of Pomalidomide is accurately weighed, transferred into a 10ml volumetric flask, and diluted with a diluent (Acetonitrile:Water 50:50 v/v). The solution is sonicated and filtered.
LC-MS/MS Method for Lenalidomide in Human Plasma
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: XTerra RP18 (4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% Formic acid and Methanol in a ratio of 10:90 (v/v).
-
Flow Rate: 0.400 mL/min.
-
Ionization: Electrospray ionization in positive mode.
-
Internal Standard: Fluconazole.
-
Sample Preparation: Liquid-liquid extraction of human plasma with ethyl acetate.[1]
HPLC-FLD Method for Lenalidomide in Human Plasma (with Pre-column Derivatization)
-
Instrumentation: HPLC with a fluorescence detector.
-
Derivatizing Agent: Fluorescamine.
-
Mobile Phase: Isocratic elution.
-
Detection: Emission at 495 nm after excitation at 382 nm.[2]
-
Sample Preparation: A non-extractive, simple pre-column derivatization procedure is performed on the plasma sample before direct injection into the HPLC system.[2]
HPLC-UV Method for Thalidomide
-
Instrumentation: Agilent HPLC 1100 with a photo diode array detector.
-
Column: Develosil ODS UG-5 (150mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile in a ratio of 80:20 (v/v).[3][4]
-
Flow Rate: 0.700 mL/min.[4]
-
Detection: UV detection at 297 nm.[4]
-
Sample Preparation: The sample is dissolved in a suitable diluent and filtered through a 0.45 µm PVDF filter before injection.[3]
This guide serves as a starting point for researchers and scientists in selecting and developing analytical methods for Piperidin-2,6-dione derivatives. It is essential to note that any chosen method should be fully validated in the user's laboratory according to the relevant regulatory guidelines to ensure its suitability for the intended purpose.
References
Independent Replication of Protopanaxadiol Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protopanaxadiol (PPD), a key bioactive metabolite of ginsenosides found in Panax ginseng, has garnered significant attention for its therapeutic potential across a range of diseases. This guide provides a comparative analysis of independently conducted studies on PPD, focusing on its anticancer, neuroprotective, and anti-inflammatory properties. The data presented is collated from various preclinical and some clinical studies to offer a comprehensive overview for researchers and drug development professionals.
Anticancer Effects of this compound
This compound has been investigated for its cytotoxic and antiproliferative effects against various cancer cell lines. Independent studies have consistently demonstrated its potential to inhibit tumor growth, induce apoptosis, and regulate key signaling pathways involved in cancer progression.
Extensive research indicates that ginsenosides, including PPD, can inhibit tumor growth by halting cancer cell proliferation.[1] This is often achieved by inducing programmed cell death (apoptosis and autophagy) and interfering with proliferative signaling pathways.[1] PPD, in particular, has been shown to be more potent than its glycosylated precursors (ginsenosides) in inducing apoptosis in human leukemia cells.[1] In human glioma cells, PPD can induce both typical apoptosis and autophagy.[1] While some studies suggest PPD's direct antitumor activity, others indicate it can synergistically enhance the efficacy of conventional chemotherapy drugs like cyclophosphamide, while also mitigating their toxic side effects.[2]
Comparative Analysis of Anticancer Activity (In Vitro)
| Cell Line | Cancer Type | IC50 (µM) | Study/Alternative | Key Findings |
| HCT116 | Colorectal Carcinoma | Not specified | PPD (30 mg/kg in vivo) | PPD administration every 2 days for 3 weeks inhibited tumor growth in a xenograft model.[3] |
| C4-2 | Castration-Resistant Prostate Cancer | Not specified | PPD (70 mg/kg) + Calcitriol (4 µg/kg) | Combination therapy significantly suppressed tumor growth (76% inhibition) compared to PPD alone (53% inhibition) in a xenograft model.[4] |
| Various | Leukemia, Breast Cancer, Prostate Cancer | Not specified | PPD | Characterized as one of the most potent ginsenoside metabolites with anticancer effects.[4] |
Experimental Protocols: Anticancer Studies
In Vivo Xenograft Model (Colorectal Cancer):
-
Cell Line: Firefly luciferase-tagged HCT116 cells.
-
Animal Model: Athymic nude mice.
-
Procedure: HCT116 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: One week post-injection, PPD (30 mg/kg) was administered via intraperitoneal injection every two days for three weeks.
-
Monitoring: Tumor growth was monitored using Xenogen bioluminescence imaging.[3]
In Vivo Xenograft Model (Prostate Cancer):
-
Cell Line: Androgen-independent human prostate cancer C4-2 cells.
-
Animal Model: Athymic male nude mice.
-
Procedure: Establishment of a castration-resistant prostate cancer xenograft model.
-
Treatment: Oral administration for six weeks with either 70 mg/kg PPD (daily), 4 µg/kg calcitriol (three times a week), or a combination of both.
-
Outcome Measurement: Assessment of tumor growth inhibition.[4]
Signaling Pathways in PPD's Anticancer Activity
The anticancer effects of PPD are mediated through the modulation of several signaling pathways. These include the inhibition of pathways that promote cell survival and proliferation and the activation of pathways that lead to cell death.
Neuroprotective Effects of this compound
PPD and its glycoside precursors have demonstrated significant neuroprotective potential in various models of neurological damage and neurodegenerative diseases.[5] Studies suggest that these compounds can mitigate neuronal damage by reducing oxidative stress, inhibiting apoptosis, and modulating mitochondrial function.
Ginsenosides, including the PPD group, can enhance brain function and offer protection against neuroinflammation and oxidative stress, which are implicated in conditions like Alzheimer's disease and stroke.[5] Specifically, ginsenoside Rd, a PPD-type ginsenoside, has shown neuroprotective effects against ischemic stroke by blocking Ca2+ overload.[6] Furthermore, PPD has been found to protect neuronal cells from glutamate-induced excitotoxicity by preserving mitochondrial function.[7][8]
Comparative Analysis of Neuroprotective Activity
| Model System | Insult/Disease Model | PPD Concentration/Dose | Key Findings |
| PC12 Cells | Glutamate-induced excitotoxicity | 5, 10, 20 µM | PPD protected against cell death, inhibited ROS generation, and preserved mitochondrial membrane potential.[7][8] |
| Rat Cortical Neurons | NMDA receptor-mediated excitotoxicity | EC50 = 7.7 µM (Ginsenoside Rd) | Ginsenoside Rd, a PPD derivative, reduced NMDAR currents in a dose-dependent manner.[6] |
| HT22 Cells | Corticosterone-induced damage | Not specified | PPD ameliorated the decrease in cell viability and mitigated mitochondrial dysfunction.[9][10] |
| Neural Stem Cells | Proliferation and Differentiation | Not specified | PPD promoted the transition of neural stem cells from a proliferative to a differentiated state by inducing autophagy and cell cycle arrest.[11] |
Experimental Protocols: Neuroprotective Studies
In Vitro Glutamate-Induced Excitotoxicity Model:
-
Cell Line: PC12 cells.
-
Procedure: Cells were treated with varying concentrations of glutamate for 24 hours to induce excitotoxicity.
-
Treatment: Cells were co-treated with PPD (5, 10, and 20 µM) for 24 hours.
-
Outcome Measures: Cell viability was assessed using the MTT assay. Mitochondrial function was evaluated by measuring mitochondrial membrane potential and reactive oxygen species (ROS) production.[7][8]
In Vitro Corticosterone-Induced Neuronal Damage Model:
-
Cell Line: HT22 cells.
-
Procedure: Cells were exposed to corticosterone to induce cellular damage, mimicking stress conditions.
-
Treatment: Cells were treated with PPD.
-
Outcome Measures: Cell viability, levels of 5-hydroxytryptamine (5-HT), nitric oxide (NO), and malondialdehyde (MDA) were measured. Mitochondrial function was also assessed.[9][10]
Signaling Pathways in PPD's Neuroprotective Activity
PPD's neuroprotective effects are linked to its ability to modulate signaling pathways involved in mitochondrial health and cell survival. The SIRT1/PGC-1α pathway has been identified as a key player in PPD-mediated neuroprotection.
Anti-inflammatory Effects of this compound
The anti-inflammatory properties of PPD have been demonstrated in various in vitro and in vivo models. PPD and its saponin fractions can suppress the production of pro-inflammatory mediators and regulate inflammatory signaling pathways.
Studies have shown that a this compound saponin fraction (PPD-SF) can dose-dependently reduce the release of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2).[12][13][14] This suppression is linked to the blockade of key signaling molecules like p38, JNK, and TBK1.[12][13] In a model of ulcerative colitis, 20(S)-Protopanaxadiol saponins (PDS) were shown to have ameliorative effects by downregulating pro-inflammatory mediators and suppressing the NLRP3 inflammasome.[15] This effect was partly attributed to the inhibition of the HMGB1/TLR4/NF-κB pathway.[15]
Comparative Analysis of Anti-inflammatory Activity
| Model System | Inflammatory Stimulus | PPD Concentration/Dose | Key Findings |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 0-400 µg/mL (PPD-SF) | Dose-dependent suppression of NO, TNF-α, and PGE2 production.[12] |
| Dextran Sulfate Sodium (DSS)-induced Colitis in Mice | DSS | Not specified (PDS) | PDS administration attenuated weight loss, reduced disease activity index, and decreased colon shortening. Downregulated pro-inflammatory mediators and NLRP3 inflammasome proteins.[15] |
| HCl/Ethanol-induced Gastritis in vivo | HCl/Ethanol | Not specified (PPD-SF) | Ameliorated gastritis via suppression of phospho-JNK2 levels.[12][13] |
Experimental Protocols: Anti-inflammatory Studies
In Vitro Macrophage Inflammation Model:
-
Cell Line: RAW264.7 macrophages.
-
Procedure: Cells were treated with LPS to induce an inflammatory response.
-
Treatment: Cells were treated with a this compound saponin fraction (PPD-SF) at concentrations ranging from 0 to 400 µg/mL.
-
Outcome Measures: The production of NO, TNF-α, and PGE2 in the cell culture supernatant was quantified.[12]
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
-
Animal Model: Mice.
-
Procedure: Ulcerative colitis was induced by administering DSS in the drinking water.
-
Treatment: Mice were administered with 20(S)-Protopanaxadiol saponins (PDS).
-
Outcome Measures: Disease activity index (including weight loss, stool consistency, and bleeding) was monitored. At the end of the study, colon length was measured, and colon tissue was collected for histological analysis and measurement of inflammatory markers.[15]
Signaling Pathways in PPD's Anti-inflammatory Activity
The anti-inflammatory effects of PPD are mediated by its ability to inhibit key inflammatory signaling cascades, thereby reducing the expression and release of pro-inflammatory cytokines and mediators.
References
- 1. Anticancer Activities of this compound- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of 20(S)-protopanaxadiol on antitumor activity and toxicity of cyclophosphamide in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effects of Ginseng Phytochemicals: Recent Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ginsenoside Rd protects against NMDA receptor-mediated excitotoxicity by attenuating calcineurin-regulated DAPK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ginsenoside metabolite 20(S)‑this compound promotes neural stem cell transition from a state of proliferation to differentiation by inducing autophagy and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of this compound saponin fraction-mediated anti-inflammatory actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of this compound saponin fraction-mediated anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of this compound saponin fraction-mediated anti-inflammatory actions -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 15. 20(S)- this compound saponins isolated from Panax notoginseng target the binding of HMGB1 to TLR4 against inflammation in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protopanaxadiol: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Protopanaxadiol (PPD), a primary metabolite of ginsenosides, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comparative analysis of the cytotoxic and mechanistic effects of PPD and its active derivative, 20(S)-Protopanaxadiol, across various human cancer cell lines. The data presented herein is curated from multiple studies to offer a comprehensive overview for researchers investigating novel anti-cancer compounds.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound and its derivatives has been evaluated in a range of cancer cell lines, demonstrating varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, reveals these differences.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Treatment Duration (h) | Citation |
| MCF-7 | Breast Adenocarcinoma | 20(S)-PPD | 33.3 | 24 | [1] |
| HCT-116 | Colorectal Carcinoma | PPD Derivative (Compound 1) | 43.3 | 48 | |
| SW-480 | Colorectal Adenocarcinoma | PPD Derivative (Compound 1) | 30.0 | 48 | |
| HT1080 | Fibrosarcoma | 20(S)-PPD | 76.78 | 48 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | 20(S)-PPD | ~20-40 | 48 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 20(S)-PPD | ~20-40 | 48 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 20(S)-PPD | ~20-40 | 48 | [3] |
Induction of Apoptosis
A crucial mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. This compound has been shown to trigger apoptosis across different cancer cell lines, albeit with varying efficacy.
| Cell Line | Cancer Type | Compound | Concentration (µM) | Apoptotic Cells (%) | Treatment Duration (h) | Citation |
| MCF-7 | Breast Adenocarcinoma | 20(S)-PPD | 15 | 17.83 | 24 | [4] |
| 30 | 24.52 | 24 | [4] | |||
| 60 | 30.51 | 24 | [4] | |||
| HCT-116 | Colorectal Carcinoma | PPD and 5-FU co-administration | - | Significantly increased | - | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 20(S)-PPD | 20-30 | Dose-dependent increase | 24 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 20(S)-PPD | 20-30 | Dose-dependent increase | 24 | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 20(S)-PPD | 20-30 | Dose-dependent increase | 24 | [3] |
Cell Cycle Arrest
In addition to apoptosis, this compound can inhibit cancer cell proliferation by arresting the cell cycle at specific phases. This prevents cancer cells from dividing and growing.
| Cell Line | Cancer Type | Compound | Effect on Cell Cycle | Citation |
| MCF-7 | Breast Adenocarcinoma | 20(S)-PPD | G0/G1 phase arrest | [6] |
| HCT-116 | Colorectal Carcinoma | PPD | G1 phase arrest | [5] |
| C4-2 | Prostate Cancer | aPPD | G1 phase arrest |
Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A frequently implicated pathway is the PI3K/AKT/mTOR signaling cascade, which is often hyperactivated in cancer.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
In breast cancer cell line MCF-7 and in acute myeloid leukemia cells, 20(S)-PPD has been shown to inhibit the PI3K/AKT/mTOR pathway.[3][6] This inhibition leads to decreased cell proliferation and the induction of apoptosis. In prostate cancer cells, PPD has been observed to downregulate the androgen receptor (AR), a key driver of prostate cancer growth.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways like PI3K/AKT/mTOR.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., AKT, p-AKT, mTOR, p-mTOR), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.
References
- 1. 20(S)-Protopanaxadiol induces human breast cancer MCF-7 apoptosis through a caspase-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. 20(S)-Protopanaxadiol Induces Human Breast Cancer MCF-7 Apoptosis through a Caspase-Mediated Pathway [journal.waocp.org]
- 6. broadpharm.com [broadpharm.com]
Protopanaxadiol (PPD): A Comparative Review of Preclinical Data
Absence of a formal meta-analysis of clinical trial data on Protopanaxadiol (PPD) necessitates a comprehensive review of existing preclinical evidence to guide future research and development. This guide synthesizes available data from in vivo and in vitro studies, comparing the efficacy and mechanisms of PPD with related compounds and control groups.
This compound (PPD) is a key bioactive metabolite of ginsenosides, the primary active constituents of ginseng.[1] While numerous studies have explored the pharmacological properties of ginsenosides, PPD itself is gaining attention for its potential therapeutic applications. This guide provides a comparative analysis of preclinical data on PPD, focusing on its anti-tumor, anti-diabetic, anti-stress, and exercise-endurance-enhancing effects.
Comparative Efficacy of this compound
Anti-Tumor Activity
PPD has demonstrated significant potential in oncology, particularly in enhancing the efficacy of conventional chemotherapy agents and inhibiting tumor growth.
| Study Focus | Model | Treatment Groups | Key Findings | Reference |
| Synergistic Effect with Chemotherapy | Lewis Lung Carcinoma in C57BL/6 mice | PPD (50 mg/kg), Cyclophosphamide (CTX, 20 mg/kg), PPD + CTX | PPD alone showed no significant antitumor activity, but in combination with CTX, it significantly decreased tumor weight compared to CTX alone (P<0.05). PPD also mitigated CTX-induced toxicity by increasing white blood cell and bone marrow cell counts. | [2] |
| Colon Cancer | HCT-116 colorectal cancer cell line and xenografted athymic mice | PPD, 5-Fluorouracil (5-FU), PPD + 5-FU | PPD and 5-FU co-administration significantly inhibited tumor growth more than 5-FU alone (p < 0.01). In vitro, the combination significantly increased apoptosis compared to 5-FU alone (p < 0.01). | [3] |
| Hepatocellular Carcinoma | HepG2 human hepatocellular carcinoma cell line | PPD in control vs. fasting-mimicking medium | Fasting-mimicking conditions significantly enhanced PPD-induced apoptosis and necrosis in HepG2 cells. At 20 μM PPD, the apoptotic rate was 68.85% in fasting-mimicking medium versus 5.45% in control medium. | [4] |
Anti-Diabetic Effects
Preclinical studies suggest that PPD can ameliorate hyperglycemia and improve insulin sensitivity.
| Study Focus | Model | Treatment Groups | Key Findings | Reference |
| Type 2 Diabetes | High-fat diet/streptozocin-induced T2DM mice | PPD (50 mg/kg and 150 mg/kg), Protopanaxatriol (PPT, 50 mg/kg and 150 mg/kg) | Both PPD and PPT significantly reduced fasting blood glucose and improved glucose tolerance and insulin resistance. PPD showed a more potent hypoglycemic effect than PPT. | [5] |
Neurological and Anti-Stress Effects
PPD has shown promise in modulating mood and stress responses in animal models.
| Study Focus | Model | Treatment Groups | Key Findings | Reference |
| Antidepressant-like Effects | Tail suspension test, forced swimming test, olfactory bulbectomy depression model in rats | PPD (S111) | PPD demonstrated potent antidepressant-like activity, comparable to fluoxetine. It also reduced brain oxidative stress and serum corticosterone levels. | [6] |
| Anti-Stress Effects | Immobilized mice | PPD (10 mg/kg), PPT (10 mg/kg) | PPD exhibited anxiolytic effects comparable to buspirone (1 mg/kg) and suppressed stress-induced increases in serum corticosterone and interleukin-6. PPT also showed anxiolytic effects but did not suppress the stress biomarkers. | [7] |
Exercise Endurance
A systematic review and meta-analysis of Panax genus plants, which include precursors to PPD, suggests a positive impact on exercise endurance.
| Study Focus | Analysis Type | Intervention | Key Findings | Reference |
| Exercise Endurance | Systematic Review and Meta-Analysis | Panax genus plants or ginsenosides | Ingestion of Panax genus plants or ginsenosides significantly improved exercise endurance (Standardized Mean Difference [SMD] = 0.58). An additional analysis suggested that ginsenoside Rg1, a precursor to PPT, was particularly effective (SMD = 0.70). | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
Anti-Tumor Activity in CTX-Treated Tumor-Bearing Mice[2]
-
Animal Model: C57BL/6 mice were subcutaneously inoculated with Lewis lung carcinoma cells.
-
Treatment Groups:
-
Control: Saline
-
PPD alone: 50 mg/kg, administered orally once daily for 14 consecutive days.
-
CTX alone: 20 mg/kg, injected intraperitoneally on days 1, 3, 5, and 7.
-
PPD + CTX: PPD administered as above, with CTX injections on days 1, 3, 5, and 7.
-
-
Outcome Measures: Tumor weight, peripheral white blood cell count, bone marrow cell count, spleen index, splenocyte proliferation, and natural killer (NK) cell activity.
-
Statistical Analysis: One-way analysis of variance (ANOVA) followed by Student-Newman-Keuls tests.
Anti-Diabetic Effects in T2DM Mice[5]
-
Animal Model: High-fat diet and streptozotocin (STZ)-induced type 2 diabetes mellitus (T2DM) in mice.
-
Treatment Groups:
-
Non-diabetic control (NDC)
-
Diabetic control (DC)
-
Low-dose PPD (LPPD): 50 mg/kg bodyweight
-
High-dose PPD (HPPD): 150 mg/kg bodyweight
-
Low-dose PPT (LPPT): 50 mg/kg bodyweight
-
High-dose PPT (HPPT): 150 mg/kg bodyweight
-
-
Outcome Measures: Fasting blood glucose (FBG), oral glucose tolerance test (OGTT), and insulin tolerance test (ITT).
-
Statistical Analysis: Not explicitly stated, but p-values were provided for comparisons between groups.
Anti-Stress Effects in Immobilized Mice[7]
-
Animal Model: ICR mice subjected to immobilization stress.
-
Treatment Groups: PPD (10 mg/kg), PPT (10 mg/kg), and buspirone (1 mg/kg) were administered prior to stress induction.
-
Behavioral Test: Elevated plus-maze (EPM) test to assess anxiety-like behavior.
-
Biochemical Measures: Serum levels of corticosterone and interleukin-6 (IL-6) were measured by enzyme-linked immunosorbent assay (ELISA).
-
Mechanism of Action: The involvement of GABA-A and serotonergic receptors was investigated using antagonists (flumazenil, bicuculline, and WAY-100635).
Visualizing Mechanisms and Workflows
PPD's Potential Anti-Stress Signaling Pathway
The anxiolytic effects of PPD are suggested to be mediated through the GABA-A receptor, a key target for many anti-anxiety medications.
Caption: Proposed mechanism for PPD's anxiolytic effect via GABA-A receptor activation.
General Experimental Workflow for In Vivo PPD Efficacy Studies
The following diagram illustrates a typical workflow for preclinical evaluation of PPD in animal models.
Caption: A generalized workflow for preclinical in vivo studies of this compound.
References
- 1. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial effects of 20(S)-protopanaxadiol on antitumor activity and toxicity of cyclophosphamide in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The anti-tumor efficacy of 20(S)-protopanaxadiol, an active metabolite of ginseng, according to fasting on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Protopanaxatriol-Type Saponins Ameliorate Glucose and Lipid Metabolism in Type 2 Diabetes Mellitus in High-Fat Diet/Streptozocin-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20(S)-protopanaxadiol, an active ginseng metabolite, exhibits strong antidepressant-like effects in animal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-stress effects of 20(S)-protopanaxadiol and 20(S)-protopanaxatriol in immobilized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploratory Systematic Review and Meta-Analysis of Panax Genus Plant Ingestion Evaluation in Exercise Endurance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Protopanaxadiol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Protopanaxadiol (PPD), a triterpenoid saponin used in various research and development settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must not be disposed of via standard drains or as regular waste.
Hazard Summary for this compound
For quick reference, the key hazard information for this compound is summarized below. This data underscores the importance of cautious handling and appropriate disposal.
| Hazard Classification | Description | GHS Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | P264: Wash skin thoroughly after handling.[1][3] P270: Do not eat, drink or smoke when using this product.[1][3] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1][3] |
| Acute & Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the safe handling and disposal of PPD waste, including pure compound, contaminated materials, and spill cleanup residues.
Step 1: Personal Protective Equipment (PPE)
Before handling PPD waste, ensure you are wearing appropriate PPE to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
-
Body Protection: Use a lab coat or other suitable protective clothing.[4]
-
Eye Protection: Safety glasses or goggles are recommended.
-
Respiratory Protection: For handling fine powders where dust may be generated, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask is recommended to avoid respiratory irritation.[4]
Step 2: Waste Segregation and Collection
Properly segregate PPD waste at the point of generation. Never mix hazardous waste with non-hazardous materials.
-
Solid Waste:
-
Place unused PPD powder, contaminated consumables (e.g., weigh boats, wipes, gloves), and spill cleanup materials into a designated, leak-proof, and sealable hazardous waste container.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
If PPD is in a solution, collect it in a sealable, chemical-resistant container appropriate for the solvent used.
-
Do not pour any PPD solution down the drain, as it is toxic to aquatic life.[1]
-
The container must be labeled as "Hazardous Waste" with the names of all chemical constituents (e.g., "this compound in Ethanol").
-
Step 3: Handling Accidental Spills
In the event of a spill, follow these procedures to contain and clean the material safely.
-
Ensure Proper Ventilation: Work in a well-ventilated area. If a large amount of dust is created, evacuate the area and handle it as an emergency.
-
Contain the Spill: Prevent the powder or liquid from spreading or entering drains.[1]
-
Clean Up:
-
Package for Disposal: Place all contaminated cleanup materials into your designated PPD hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
Step 4: Storage of Waste
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials like strong acids, alkalis, or oxidizing agents.[1] Ensure the storage area is cool and well-ventilated.[1] Follow institutional and local regulations regarding the maximum allowable storage time for hazardous waste, which is often limited to 90 days.[5]
Step 5: Final Disposal
The final disposal of this compound waste must be handled by professionals to ensure compliance with all regulations.
-
Engage a Licensed Waste Disposal Company: Arrange for the collection and disposal of the PPD waste through a licensed, professional hazardous waste disposal company.[4] This is the most critical step to ensure environmental and legal compliance.
-
Follow Regulations: Disposal must adhere to all federal, state, and local environmental regulations.[1][4] The waste disposal company will be equipped to handle the material according to these standards, likely through incineration at an approved facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Protopanaxadiol
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Protopanaxadiol (PPD). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | ASTM F1671 tested chemotherapy gloves recommended. Nitrile gloves are a suitable alternative for incidental contact.[1][2] | Prevents skin contact and absorption. Double gloving is recommended when handling the powder. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | ANSI Z87.1-compliant | Protects eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher for nuisance dust. For significant aerosolization, a half-mask respirator with a multi-gas cartridge and P100 filter is recommended.[2][3] | Prevents inhalation of the powdered compound. |
| Body Protection | Impervious laboratory coat or gown | Disposable or dedicated for handling PPD. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, properly labeled container in a cool, well-ventilated area.[4]
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions.[4]
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and oxidizing/reducing agents.[4]
2. Handling and Preparation of Solutions:
-
All handling of powdered this compound should be conducted in an appropriate engineering control, such as a chemical fume hood or a ventilated balance enclosure, to avoid dust and aerosol formation.[4]
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing the powder, use anti-static weigh paper or a boat.
-
Prepare solutions by slowly adding the powder to the solvent to prevent splashing.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[5]
3. Spill and Emergency Procedures:
-
In case of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.[4]
-
Wear full personal protective equipment, including respiratory protection.[4]
-
For powdered spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material like diatomite or universal binders.[4]
-
Collect the spilled material and cleanup materials into a sealed container for hazardous waste disposal.[4]
-
Decontaminate the spill area with alcohol or another suitable solvent.[4]
-
-
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
-
Waste Storage:
-
Final Disposal:
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. (20S)-Protopanaxadiol|30636-90-9|MSDS [dcchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
